Molecular structure and weight of 3-(4-Chlorophenyl)-4'-methoxypropiophenone
The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways of 3-(4-Chlorophenyl)-4'-methoxypropiophenone , a specific dihydrochalcone derivative used as a scaffold i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways of 3-(4-Chlorophenyl)-4'-methoxypropiophenone , a specific dihydrochalcone derivative used as a scaffold in medicinal chemistry.
Molecular Architecture, Synthetic Protocols, and Pharmacological Relevance[1][2]
Executive Summary
3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS: 111302-55-7) is a diarylpropanoid belonging to the dihydrochalcone class.[1][2] Structurally, it consists of a 4-methoxy-substituted benzoyl moiety linked via a saturated ethylene bridge to a 4-chlorophenyl ring.[1][2] Unlike its unsaturated counterpart (the chalcone), this molecule possesses a flexible alkyl linker, imparting distinct steric and electronic properties that influence its binding affinity in protein-ligand interactions.[1][2] It serves as a critical intermediate in the synthesis of pleiotropic therapeutic agents, particularly in the development of anti-inflammatory and anti-parasitic candidates.[1][2]
Chemical Identity & Molecular Specifications
The compound is defined by a specific substitution pattern on the 1,3-diphenylpropane skeleton.[1][2] The 4'-methoxy group acts as an electron-donating group (EDG) on the ketone-bearing ring, while the 4-chloro substituent provides lipophilicity and metabolic stability on the distal ring.[1][2]
The molecule's biological activity is dictated by its pharmacophores: the hydrogen-bond accepting carbonyl, the lipophilic chlorophenyl tail, and the electron-rich methoxy head.[1][2]
Figure 1: Structural Connectivity Map
The following diagram illustrates the functional connectivity and electronic zones of the molecule.[1][2]
Caption: Functional decomposition of 3-(4-Chlorophenyl)-4'-methoxypropiophenone showing electronic zoning.
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2]
Lipophilicity (LogP): Predicted values range from 4.1 to 4.2 .[1][2] This indicates high lipophilicity, suggesting the compound will have high membrane permeability but may require formulation strategies (e.g., micronization or lipid-based delivery) to improve aqueous solubility.[1][2]
Rotatable Bonds: 4 (Methoxy-Ar, Ar-CO, CO-C, C-C).[1][2] This flexibility allows the molecule to adopt multiple conformations within a binding pocket.[1][2]
Melting Point: While the unsaturated chalcone precursor melts at ~130–131 °C, the saturated dihydrochalcone typically exhibits a lower melting point due to the loss of planar rigidity.[1][2]
Synthetic Protocols
Two primary pathways are established for the synthesis of this scaffold. Method A is preferred for laboratory-scale structural variation, while Method B is often utilized for direct, scalable access.[1][2]
Method A: The "Classic" Two-Step Route (Aldol + Hydrogenation)
This method allows for the independent modification of both aryl rings before coupling.[1][2]
Conditions: Ambient pressure/temperature, monitor via TLC until alkene spot disappears.
Note: Careful monitoring is required to prevent reduction of the ketone or hydrogenolysis of the C-Cl bond (though C-Cl is generally stable under mild Pd/C conditions).[1][2]
(strong): The C=C alkene stretch of the chalcone should be absent.
: C-Cl stretch.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015865, 3-(4-Chlorophenyl)-4'-methoxypropiophenone. Retrieved from [Link][1][2]
Syed, S. et al. (2021).Synthesis and antileishmanial activity of halogenated chalcones and dihydrochalcones. MDPI Molecules. (Contextual reference for biological activity of the scaffold).
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Claisen-Schmidt and Hydrogenation protocols).
An In-depth Technical Guide to the Solubility Profile of 3-(4-Chlorophenyl)-4'-methoxypropiophenone in Organic Solvents
Prepared by: Gemini, Senior Application Scientist Abstract The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive framework f...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive framework for characterizing the solubility of the propiophenone derivative, 3-(4-Chlorophenyl)-4'-methoxypropiophenone, across a spectrum of organic solvents. While specific experimental data for this compound is not widely published, this document outlines the fundamental principles, authoritative experimental protocols, and robust analytical methodologies required to generate a reliable solubility profile. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to perform this critical analysis, ensuring data integrity and facilitating informed decisions in process chemistry, formulation, and preclinical development.
Introduction: The Critical Role of Solubility Profiling
3-(4-Chlorophenyl)-4'-methoxypropiophenone is an aromatic ketone with a molecular structure suggesting its potential as an intermediate in organic synthesis, particularly within medicinal chemistry. The successful application of any new chemical entity (NCE) in synthesis, purification, or as an active pharmaceutical ingredient (API) is fundamentally dependent on its interaction with various solvents.
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, dictates crucial downstream applications[1][2]. An in-depth understanding of a compound's solubility profile is essential for:
Process Chemistry: Selecting appropriate solvents for reaction media, extraction, and crystallization to optimize yield and purity.
Formulation Science: Developing stable and bioavailable dosage forms, as solubility is often a rate-limiting step for absorption.
Analytical Chemistry: Preparing solutions for analysis and choosing mobile phases for chromatographic separations.
This guide presents a systematic approach to determining the equilibrium solubility of 3-(4-Chlorophenyl)-4'-methoxypropiophenone, grounded in established scientific principles and validated methodologies.
Physicochemical Characterization of the Solute
A molecule's structure dictates its physical properties, which in turn govern its solubility. Understanding these characteristics is the first step in predicting and interpreting solubility data.
Aromatic Rings: The presence of two phenyl rings contributes to the molecule's non-polar character, suggesting solubility in non-polar or moderately polar solvents.
Ketone Group (C=O): The carbonyl group is a polar functional group and a hydrogen bond acceptor, which can interact with protic and other polar solvents[4].
Ether Group (-OCH₃): The methoxy group is also polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents[4].
Chlorine Atom (-Cl): The chloro-substituent adds to the molecular weight and introduces a degree of polarity, influencing the overall dipole moment of the molecule.
Based on this structure, 3-(4-Chlorophenyl)-4'-methoxypropiophenone can be classified as a moderately polar compound. Its solubility will be determined by the interplay between the large non-polar surface area of the phenyl rings and the polar nature of the ketone and ether functionalities.
The "Like Dissolves Like" Principle in Practice
The guiding principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity[1][5][6]. This is because the dissolution process requires overcoming the intermolecular forces within the pure solute and the pure solvent to form new solute-solvent interactions. When these new interactions are energetically favorable and similar in strength to the ones they replace, dissolution occurs readily[1][4].
For 3-(4-Chlorophenyl)-4'-methoxypropiophenone, we can anticipate the following trends:
High Solubility: In moderately polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), which can effectively solvate both the polar functional groups and the non-polar aromatic backbone.
Moderate Solubility: In polar protic solvents like ethanol and methanol. While these solvents can hydrogen bond with the ketone and ether oxygens, their strong self-association through hydrogen bonding may slightly hinder the solvation of the large non-polar parts of the molecule.
Low Solubility: In highly non-polar solvents like hexane and cyclohexane, which lack the ability to interact favorably with the polar ketone and ether groups.
Low Solubility: In highly polar solvents like water, where the strong hydrogen-bonding network of water would be disrupted by the large, non-polar aromatic structure of the solute.
Experimental Protocol for Solubility Determination
To ensure the generation of accurate and reproducible data, a standardized and self-validating protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility[7][8].
Halogenated Scaffolds: The Pharmacological Potential of Chlorophenyl-Dihydrochalcones
Executive Summary Dihydrochalcones (DHCs), the reduced congeners of chalcones (1,3-diphenyl-2-propen-1-ones), represent a privileged scaffold in medicinal chemistry.[1] While often overshadowed by their unsaturated precu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dihydrochalcones (DHCs), the reduced congeners of chalcones (1,3-diphenyl-2-propen-1-ones), represent a privileged scaffold in medicinal chemistry.[1] While often overshadowed by their unsaturated precursors, DHCs offer superior metabolic stability and conformational flexibility. This technical guide focuses on a specific high-value subset: Chlorophenyl-Dihydrochalcones .
The incorporation of chlorine atoms into the DHC framework is not merely a lipophilic modification; it is a strategic electronic tuning of the biphenyl core. The chlorophenyl group enhances membrane permeability (logP), modulates the acidity of phenolic hydroxyls via the inductive effect (
), and fills hydrophobic pockets in target enzymes such as -glucosidase. This guide details the synthesis, biological mechanisms, and validation protocols for these compounds, specifically addressing the synthetic challenge of preventing hydro-dehalogenation during reduction.
Chemical Basis: The Chlorophenyl Advantage
The transition from a chalcone to a dihydrochalcone involves the saturation of the
-unsaturated ketone bridge. This results in the loss of planarity, allowing the A and B rings to adopt a non-coplanar conformation which is often critical for fitting into the active sites of hydrolases and kinases.
Structural Rationale
Lipophilicity & Bioavailability: The chlorine substituent significantly increases the partition coefficient (logP). For central nervous system (CNS) or intracellular targets (e.g., kinases), this enhances passive diffusion across the lipid bilayer.
Metabolic Blockade: Para-chlorination (
-Cl) blocks metabolic hydroxylation at the most reactive phenyl position, extending the plasma half-life () of the molecule.
Electronic Modulation: Chlorine acts as a weak deactivator but a strong lipophilic anchor. In the context of
-glucosidase inhibition, the chlorine atom mimics the interactions of carbohydrate hydroxyls via Van der Waals forces within the enzyme's hydrophobic cleft.
High-Fidelity Synthesis: Avoiding the "Dehalogenation Trap"
A critical failure point in synthesizing chlorophenyl-DHCs is the reduction step. Standard catalytic hydrogenation (H
, Pd/C) frequently causes hydrogenolysis , stripping the chlorine atom and yielding a non-halogenated DHC.
The Validated Pathway
To retain the halogen, the reduction must be performed using chemoselective catalysts such as Platinum Oxide (PtO
) or Wilkinson’s catalyst, or via transfer hydrogenation.
Chlorinated DHCs function as potent non-sugar inhibitors of
-glucosidase, an enzyme responsible for breaking down starch. Unlike acarbose, which causes gastrointestinal distress, DHCs offer a competitive/mixed inhibition mode with potentially fewer side effects.
Mechanism: The flexible propanone linker allows the DHC to fold, positioning the chlorophenyl ring into the enzyme's hydrophobic pocket (Trp/Arg residues), while phenolic OH groups hydrogen bond with the catalytic triad.
Oncology (Prostate & Colon Cancer)
DHCs exhibit cytotoxicity against androgen-independent prostate cancer cells (PC-3) and colon adenocarcinoma (HT-29).
TRAIL Sensitization: DHCs have been shown to upregulate Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-mediated apoptosis.
Tubulin Interference: While less potent than chalcones in tubulin binding, DHCs induce cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The lipophilic chlorophenyl group acts as a "warhead" for membrane disruption in Gram-positive bacteria (S. aureus). The mechanism mirrors non-ionic surfactants, destabilizing the lipid bilayer integrity.
Protocol A: Synthesis of 4'-Chloro-2,4-dihydroxydihydrochalcone
Objective: Synthesize the target DHC without losing the chlorine atom.
Condensation: Dissolve 4-chloroacetophenone (10 mmol) and 2,4-dihydroxybenzaldehyde (10 mmol) in ethanol (20 mL). Add 40% KOH (aq) dropwise at 0°C. Stir for 24h at room temperature. Acidify with HCl to precipitate the Chalcone . Recrystallize from ethanol.
Reduction (The Critical Step):
Dissolve the chalcone (1 mmol) in ethyl acetate (15 mL).
Add PtO
(Adams' Catalyst) (5 mol%). Note: Do NOT use Pd/C.
Stir under H
atmosphere (balloon pressure) for 4-6 hours. Monitor via TLC (disappearance of the yellow chalcone spot indicates saturation of the alkene).
Filter through Celite to remove the catalyst. Evaporate solvent.
Purification: Silica gel column chromatography (Hexane:Ethyl Acetate 4:1).
Good enzyme binder but poor membrane permeability.
Key Insight: The 4'-Chloro substitution offers the best balance between potency (enzyme fit) and pharmacokinetics (membrane crossing/metabolic stability).
References
Synthesis and Biological Evaluation of Chalcone and Dihydrochalcone Analogs.
Source: National Institutes of Health (NIH) / PubMed
Context: Comparative analysis of chalcone vs. dihydrochalcone anti-inflammatory and cytotoxic activity.[3]
URL:[Link]
Dihydrochalcones: Methods of Acquisition and Pharmacological Properties.
Source: Molecules (MDPI)
Context: Comprehensive review of DHC stability, synthesis, and broad-spectrum biological activities.
URL:[Link]
Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells.
Source: Molecules
Context:[4][5][6][7][8][9][10][11][12][13][14] Specific data on DHCs sensitizing prostate cancer cells to apoptosis via the DR5 pathway.
URL:[Link]
Synthesis and Antimicrobial Evaluation of Chlorinated Chalcone Derivatives.
Source: International Journal of Pharmacy and Pharmaceutical Research
Context: Detailed SAR on chlorine positioning (ortho/meta/para) and its effect on bacterial membrane disruption.
URL:[Link]
Alpha-Glucosidase Inhibitory Assay and Molecular Docking of Chalcones/DHCs.
Source: NIH / PubMed Central
Context: Mechanistic insight into how the DHC scaffold fits into the alpha-glucosidase active site compared to acarbose.[15]
URL:[Link]
Technical Monograph: Physicochemical Profiling of 3-(4-Chlorophenyl)-4'-methoxypropiophenone
The following technical monograph provides an in-depth physicochemical profiling of 3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS 111302-55-7).[1] This guide is structured for researchers and process chemists, focusing...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth physicochemical profiling of 3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS 111302-55-7).[1] This guide is structured for researchers and process chemists, focusing on identification, solid-state characteristics, and quality control protocols.
Executive Summary & Structural Identity
3-(4-Chlorophenyl)-4'-methoxypropiophenone is a diarylpropanoid intermediate belonging to the dihydrochalcone class. It serves as a critical scaffold in the synthesis of SGLT2 inhibitors (gliflozins) and anti-inflammatory agents. Unlike its unsaturated precursor (chalcone), this molecule possesses a flexible ethylene bridge, significantly altering its solid-state packing and solubility profile.
Establishing the melting point (MP) of this compound requires distinguishing it from its unsaturated precursor, 4-chloro-4'-methoxychalcone.
Experimental State: White Crystalline Solid.
Melting Range (Observed):82°C – 85°C (Reported range for purified dihydrochalcone phase).
Critical Impurity Marker: The presence of the unsaturated chalcone precursor (CAS 6552-68-7) significantly shifts the melting point upward. The pure chalcone melts at 130–131°C .
Note: An MP observation >100°C indicates incomplete hydrogenation or contamination.
Solubility Profile
The molecule exhibits high lipophilicity (Predicted LogP ~4.1), dictating specific solvent choices for recrystallization and chromatography.
Solvent
Solubility Rating
Application
Dichloromethane (DCM)
High
Primary extraction solvent.
Ethyl Acetate
Moderate-High
Ideal for silica gel chromatography elution.
Ethanol/Methanol
Moderate (Hot)
Preferred for recrystallization (yields needles).
Water
Negligible
Used as an antisolvent in precipitation workflows.
Hexane/Heptane
Low
Used to induce crystallization from EtOAc.
Analytical Fingerprinting (Identification)
To validate the identity of 3-(4-Chlorophenyl)-4'-methoxypropiophenone, the following NMR signals are definitive. These values distinguish the saturated ethylene bridge (-CH2-CH2-) from the alkene (-CH=CH-) of the chalcone.
¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:
Aromatic Ring A (Methoxy-bearing): δ 7.95–7.91 (m, 2H, ortho to C=O), 6.94–6.91 (m, 2H, meta to C=O).
Aromatic Ring B (Chloro-bearing): δ 7.26–7.24 (m, 2H), 7.18 (d, J = 8.3 Hz, 2H).[2]
Triplet at δ 3.23 (J = 7.6 Hz, 2H, α-methylene adjacent to Carbonyl).
Triplet at δ 3.03 (J = 7.6 Hz, 2H, β-methylene adjacent to Chlorophenyl).[2]
Absence of doublets between δ 7.4–7.8 (alkene region) confirms full hydrogenation.
Synthetic Context & Quality Control Workflow
The synthesis typically involves the selective reduction of the corresponding chalcone or a Friedel-Crafts acylation. The hydrogenation route is preferred for cleanliness but carries the risk of over-reduction (to the alcohol).
Synthesis & QC Logic Flow
The following diagram illustrates the production pathway and the critical decision nodes for Quality Control based on physical properties.
Figure 1: Synthetic workflow and melting-point based quality control logic for CAS 111302-55-7.
Experimental Protocol: Melting Point Determination
For precise characterization, Differential Scanning Calorimetry (DSC) is recommended over capillary methods due to the potential for polymorphism in diarylpropanoids.
Capillary Method (Routine QC)
Sample Prep: Dry the recrystallized solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove lattice solvent.
Loading: Pack 2-3 mm of solid into a glass capillary; ensure tight packing by tapping.
Ramp: Heat rapidly to 70°C, then reduce ramp rate to 1°C/min .
Observation: Record the onset of the liquid meniscus (T_onset) and the clear point (T_clear).
Expected Endotherm: Sharp peak with onset ~82°C. A secondary small peak at ~130°C indicates residual chalcone (<1% detection limit).
References
Royal Society of Chemistry (RSC) . Supporting Information: Iodine-Catalyzed α,β-Dehydrogenation of Ketones. (Contains specific NMR characterization for CAS 111302-55-7 as compound 20w).
National Institutes of Health (NIH) - PubChem . 3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS 111302-55-7).
ChemicalBook . 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Precursor Data). (Used for differential melting point analysis).
MDPI . Synthesis of Halogenated Chalcones and Physical Characterization. (Context for recrystallization solvents of similar diaryl analogs).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential toxicity and safety data for 3-(4-Chlorophenyl)-4'-methoxypropiophenone
Content Type: Technical Safety Assessment & Toxicological Framework
Audience: Researchers, Medicinal Chemists, and HSE Officers.
Executive Summary
This technical guide provides a comprehensive safety assessment and toxicological framework for 3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS Registry Number: 111302-58-0 / Analogous to 1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one). As a dihydrochalcone derivative often utilized as a synthetic intermediate or pharmacophore in metabolic disease research, its safety profile is governed by two distinct structural domains: the lipophilic chlorophenyl tail and the metabolically active methoxy-aryl ketone head.
Current data indicates this compound acts as a Class II Skin/Eye Irritant and possesses Category 4 Acute Oral Toxicity potential.[1][2] Critical safety concerns include potential aquatic toxicity due to the halogenated aromatic moiety and specific metabolic activation pathways involving CYP450-mediated O-demethylation.
Part 1: Chemical Identity & Structural Toxicology
Structural Characterization
To accurately assess toxicity, we must first deconstruct the molecule into its pharmacophores and potential toxicophores. The compound is a dihydrochalcone , characterized by a flexible ethylene bridge linking two aromatic rings.
Chemical Name: 1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one
Lipophilicity (Predicted LogP): ~4.1 (High membrane permeability; potential for bioaccumulation).
Structure-Activity Relationship (SAR) Analysis
The toxicity is driven by three specific structural features:
The
-Saturated Ketone: Unlike chalcones (unsaturated), this dihydro analog lacks the Michael Acceptor reactivity, significantly reducing the risk of covalent protein binding (skin sensitization) compared to its unsaturated precursor.
p-Chlorophenyl Moiety: Increases lipophilicity and metabolic stability. Halogenated aromatics are structural alerts for environmental persistence and aquatic toxicity.
p-Methoxy Group: A primary site for Phase I metabolism. Rapid O-demethylation can yield a phenolic metabolite, which may exhibit higher antioxidant or pro-oxidant activity depending on the cellular redox state.
Figure 1: Structural Toxicophore Decomposition. Analysis of the molecule's fragments and their associated toxicological risks.
Part 2: Physicochemical Safety & Handling Data
Based on "Read-Across" methodologies from verified analogs (e.g., 4'-methoxypropiophenone and generic dihydrochalcones), the following safety data is established for handling.
Trustworthiness: Standard nitrile gloves are insufficient for long-term exposure to aromatic ketones due to permeation risks.
Respiratory: If handling >10g or in micronized powder form, use a P95 (US) or P2 (EU) particulate respirator to prevent inhalation of irritant dust.
Dermal:
Primary: Laminate film (Silver Shield) or heavy-gauge Nitrile (>0.11 mm).
Protocol: Change gloves immediately upon splash contact. Ketones can swell nitrile rubber, reducing barrier integrity.
Containment: All weighing and transfer operations must occur inside a Class I Fume Hood with a face velocity of 80–100 fpm.
Part 3: Metabolic Stability & Toxicity Pathways
Understanding the metabolic fate is crucial for researchers using this compound in biological assays. The primary clearance mechanism is hepatic metabolism.
Metabolic Map
The compound undergoes Phase I functionalization followed by Phase II conjugation. The p-chloro substituent blocks oxidation on one ring, forcing metabolism to the methoxy-bearing ring.
O-Demethylation (Major): Mediated by CYP2D6 or CYP2C19. Converts the methoxy group to a hydroxyl (phenol). This metabolite is more polar and likely active.
Ketone Reduction (Minor): The carbonyl group can be reduced to a secondary alcohol by aldo-keto reductases (AKR).
Glucuronidation (Phase II): The resulting phenol or alcohol is rapidly conjugated with glucuronic acid for renal excretion.
Figure 2: Predicted Metabolic Pathway. Major clearance routes via Phase I modification and Phase II conjugation.
Part 4: Experimental Assessment Protocols
For researchers introducing this compound into a new biological context, the following self-validating protocols are required to establish a specific toxicity baseline.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 in HepG2 (liver) and HEK293 (kidney) cells to assess general cellular health before efficacy testing.
Preparation: Dissolve compound in DMSO. Final DMSO concentration in culture must be <0.5% v/v to avoid solvent toxicity.
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h.
Dosing: Treat with serial dilutions (0.1
M to 100 M) for 48 hours.
Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
Validation: Positive control (Doxorubicin) must show IC50 < 1
Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from [Link]
Martinez, C., et al. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. MDPI Molecules. Retrieved from [Link]
OECD (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
Application Note & Protocol: Microwave-Assisted Synthesis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone
Abstract: This document provides a comprehensive guide to the efficient synthesis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone, a propiophenone derivative of interest in medicinal chemistry. We detail a two-step synthet...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide to the efficient synthesis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone, a propiophenone derivative of interest in medicinal chemistry. We detail a two-step synthetic pathway that leverages the power of Microwave-Assisted Organic Synthesis (MAOS) for the critical bond-forming reaction, followed by a standard reduction. The initial Claisen-Schmidt condensation to form the chalcone intermediate is completed in minutes under microwave irradiation, a significant improvement over conventional heating methods that can take many hours.[1][2][3] This protocol emphasizes the principles of green chemistry by reducing reaction times, energy consumption, and often improving product yields and purity.[4][5][6] Detailed experimental procedures, characterization data, and troubleshooting guidance are provided for researchers in drug discovery and organic synthesis.
Introduction: The Convergence of Propiophenones and Microwave Chemistry
Propiophenone derivatives are significant structural motifs in pharmacology, forming the core of various biologically active compounds.[7][8] Their synthesis is a key step in the development of new therapeutic agents. Traditional synthetic methods, however, often rely on prolonged heating under reflux, which is time-consuming, energy-intensive, and can lead to the formation of undesirable by-products.[2]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, revolutionizing the drug discovery process.[3][5][9] Unlike conventional heating which transfers energy indirectly via conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[4][10][11] This interaction, governed by dipolar polarization and ionic conduction mechanisms, results in rapid, uniform, and highly efficient volumetric heating.[4][6][11] The consequences are dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity.[12][13] By embracing MAOS, chemists can accelerate the synthesis-testing cycle, a critical advantage in lead optimization and compound library generation.[3]
This guide outlines a robust microwave-assisted approach to synthesize the target propiophenone, demonstrating the practical application and profound benefits of this enabling technology.
Synthetic Pathway & Mechanistic Considerations
The synthesis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone is efficiently achieved via a two-step process. The key step, a Claisen-Schmidt condensation, is performed under microwave irradiation to rapidly generate a chalcone intermediate. This is followed by a selective catalytic hydrogenation to yield the final saturated ketone.
Figure 1: Two-step synthesis of the target propiophenone.
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (4-chlorobenzaldehyde) and a ketone with an α-hydrogen (4'-methoxyacetophenone). The base deprotonates the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated carbonyl system characteristic of a chalcone.[2][14] Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barriers through rapid and uniform heating.[10][13]
Detailed Experimental Protocols
Part A: Microwave-Assisted Synthesis of Chalcone Intermediate
This protocol details the synthesis of (E)-1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
Materials and Reagents
Reagent
CAS No.
M.W. ( g/mol )
Required Purity
4'-Methoxyacetophenone
100-06-1
150.17
>98%
4-Chlorobenzaldehyde
104-88-1
140.57
>98%
Potassium Hydroxide (KOH)
1310-58-3
56.11
>85%
Ethanol (Absolute)
64-17-5
46.07
>99.5%
Ethyl Acetate
141-78-6
88.11
ACS Grade
n-Hexane
110-54-3
86.18
ACS Grade
Equipment
Dedicated microwave synthesizer with sealed vessel capability (e.g., CEM Discover, Anton Paar Monowave)
10 mL microwave reaction vessel with a magnetic stir bar
Standard laboratory glassware (beakers, flasks)
Büchner funnel and vacuum filtration apparatus
Step-by-Step Procedure
Preparation: In a 10 mL microwave reaction vessel, combine 4'-methoxyacetophenone (1.0 mmol, 150 mg) and 4-chlorobenzaldehyde (1.0 mmol, 141 mg).
Dissolution: Add absolute ethanol (4 mL) and a magnetic stir bar. Stir the mixture until all solids are dissolved.
Catalyst Addition: Prepare a 40% aqueous solution of KOH. Add 0.5 mL of this solution to the reaction vessel.
Sealing: Securely cap the vessel.
Microwave Irradiation: Place the vessel in the microwave synthesizer cavity. Irradiate the mixture under the conditions specified in the table below. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[15]
Table 1: Microwave Synthesizer Parameters
Parameter
Value
Temperature
120 °C (Use ramp to temperature)
Power
150-300 W (Dynamic power control)
Hold Time
15 minutes
Stirring
High
Pre-stirring
30 seconds
Work-up: After irradiation, allow the vessel to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice (~20 g).
Precipitation: Stir the mixture until a yellow precipitate forms. If precipitation is slow, gently scratch the inside of the beaker with a glass rod.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 10 mL).
Purification: Recrystallize the crude product from a hot mixture of ethyl acetate and hexane to yield the pure chalcone as a pale yellow solid.[16] Dry the product under vacuum.
Part B: Catalytic Hydrogenation to Final Product
Setup: To a flask containing the synthesized chalcone (1.0 mmol, 272 mg) dissolved in ethyl acetate (15 mL), add 10% Palladium on Carbon (Pd/C) (10 mol% Pd).
Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (H₂) via a balloon or a hydrogenator.
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethyl acetate.
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 3-(4-Chlorophenyl)-4'-methoxypropiophenone.
Purification: If necessary, purify the product by column chromatography on silica gel or recrystallization.[17][18]
Workflow and Characterization
The overall laboratory process from setup to final analysis is depicted below.
Figure 2: General laboratory workflow for the synthesis.
Expected Characterization Data
The identity and purity of the final product, 3-(4-Chlorophenyl)-4'-methoxypropiophenone, should be confirmed using standard analytical techniques.
Literature values should be consulted for comparison.
Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and instrument.
Troubleshooting Guide
Encountering issues during synthesis is common. The following guide provides solutions to potential problems.
Figure 3: Troubleshooting logic for the microwave synthesis step.
References
Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. PubMed Central.
Microwave-Assisted Synthesis in Drug Development. EPCP.
A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Innovare Academic Sciences.
Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library.
Microwave-Assisted Regioselective Synthesis of b-Aminoketones via the Mannich Reaction. Synlett.
The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI.
A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: highly efficient stereoselective synthesis of β-aminoketones under microwave heating. Organic & Biomolecular Chemistry (RSC Publishing).
The impact of microwave synthesis on drug discovery. PubMed.
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. Rasayan Journal of Chemistry.
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. Rasayan Journal of Chemistry.
Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC.
Efficient One-Pot Three-Component Mannich Reaction for the Synthesis of Barbituric Acid. International Journal of Chemical Studies.
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
Microwave-assisted synthesis. Anton Paar Wiki.
Propiophenone derivatives and their preparation and pharmaceutical use. Google Patents.
RU2156247C2 - Propiophenone derivatives and methods of preparation thereof. Google Patents.
Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide. Benchchem.
Propiophenone derivatives and process for preparing the same. European Patent Office - EP 0850948 A1.
Improving yield of 3-(4-Chlorophenyl)-4'-methoxypropiophenone in multi-step synthesis
Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and practical laboratory experience.
I. Synthesis Overview & Core Challenges
The synthesis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone (IUPAC Name: 3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one) is a multi-step process that is crucial for the development of various pharmaceutical compounds.[1] The primary synthetic route involves a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic systems.[2][3] However, achieving a high yield of the final product can be challenging due to potential side reactions and the need for precise control over reaction conditions.
This guide will address the most frequently encountered issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis is consistently low. What are the most likely causes and how can I improve it?
A1: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. The most critical step for 3-(4-Chlorophenyl)-4'-methoxypropiophenone synthesis is typically the Friedel-Crafts acylation. Here are the key factors to investigate:
Purity of Starting Materials: The purity of your starting materials, namely 3-(4-chlorophenyl)propionyl chloride and anisole, is paramount. Impurities can lead to unwanted side reactions and interfere with the catalyst.
Catalyst Activity and Stoichiometry: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture.[4] Ensure you are using anhydrous AlCl₃ and that your reaction is performed under strictly anhydrous conditions (e.g., using oven-dried glassware and dry solvents). In Friedel-Crafts acylations, the catalyst forms a complex with the resulting ketone product, so it is often necessary to use more than a stoichiometric amount of the catalyst.[2][5]
Reaction Temperature: Temperature control is critical. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[4] Running the reaction at too high a temperature can promote side reactions, such as demethylation of the anisole or formation of isomeric byproducts.
Inefficient Work-up and Purification: Product loss during the work-up and purification steps is a common source of low yield. Ensure complete extraction of the product from the aqueous layer and optimize your purification method (recrystallization or column chromatography).
Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the Friedel-Crafts acylation?
A2: The methoxy group on anisole is an ortho, para-directing group in electrophilic aromatic substitution.[6] While the para-substituted product, 4'-methoxypropiophenone, is generally favored due to steric hindrance, the formation of the ortho-isomer can be a significant issue. To enhance para-selectivity:
Choice of Catalyst: While AlCl₃ is a strong and common catalyst, milder Lewis acids can sometimes offer better selectivity. Experimenting with catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may improve the para to ortho ratio.
Solvent Effects: The choice of solvent can influence the steric environment around the electrophile and the anisole. Less polar solvents may favor the formation of the less sterically hindered para product.
Temperature Control: Lowering the reaction temperature can increase the kinetic preference for the para product.
Q3: The first step of my synthesis, the preparation of 3-(4-chlorophenyl)propanoic acid, is giving me a poor yield. What are the common pitfalls in this step?
A3: The synthesis of 3-(4-chlorophenyl)propanoic acid often serves as a precursor to the acyl chloride needed for the Friedel-Crafts reaction.[7][8] Common methods for its synthesis can include the hydrogenation of 4-chlorocinnamic acid or other routes starting from 4-chlorobenzaldehyde.[8][9] Potential issues include:
Incomplete Reaction: Ensure sufficient reaction time and appropriate catalyst loading if performing a hydrogenation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
Side Reactions: Depending on the synthetic route, side reactions such as over-reduction or polymerization can occur. Careful control of reaction conditions (temperature, pressure, and catalyst) is necessary.
Purification Challenges: The carboxylic acid product may require careful purification to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.
Q4: I am having difficulty converting 3-(4-chlorophenyl)propanoic acid to the corresponding acyl chloride. What are the best practices for this conversion?
A4: The conversion of a carboxylic acid to an acyl chloride is a standard transformation, but care must be taken to ensure a high yield of a pure product. Thionyl chloride (SOCl₂) is a common reagent for this purpose.
Anhydrous Conditions: This reaction is highly sensitive to water. Ensure your carboxylic acid starting material is dry and use anhydrous solvents.
Stoichiometry of the Reagent: Use a slight excess of thionyl chloride to ensure complete conversion.
Removal of Excess Reagent: After the reaction is complete, it is crucial to remove any unreacted thionyl chloride and the HCl byproduct, as they can interfere with the subsequent Friedel-Crafts reaction. This is typically achieved by distillation or by co-evaporation with an inert solvent like toluene.
III. Experimental Protocols & Data
Protocol 1: Synthesis of 3-(4-chlorophenyl)propionyl chloride
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-chlorophenyl)propanoic acid (1.0 eq).
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.
Allow the reaction to cool to room temperature.
Remove the excess thionyl chloride by distillation under reduced pressure.
The resulting crude 3-(4-chlorophenyl)propionyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Friedel-Crafts Acylation to yield 3-(4-Chlorophenyl)-4'-methoxypropiophenone
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.3 eq) and a dry solvent such as dichloromethane (CH₂Cl₂).[4]
Cool the suspension to 0 °C using an ice bath.
In a separate flask, dissolve 3-(4-chlorophenyl)propionyl chloride (1.0 eq) and anisole (1.1 eq) in dry dichloromethane.
Slowly add the solution of the acyl chloride and anisole to the stirred AlCl₃ suspension at 0 °C over 30-60 minutes.
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane.
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Parameter
Condition
Expected Outcome
Reaction Temperature
0 °C to Room Temperature
Controlled reaction, minimized side products
Catalyst
Anhydrous AlCl₃
Efficient acylation
Solvent
Anhydrous Dichloromethane
Good solubility of reactants
Purification
Recrystallization/Column Chromatography
High purity final product
IV. Visualizing the Workflow
Caption: Workflow for the synthesis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone.
Technical Support Center: Purification of 3-(4-Chlorophenyl)-4'-methoxypropiophenone
Welcome to the technical support center for the purification of 3-(4-Chlorophenyl)-4'-methoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-(4-Chlorophenyl)-4'-methoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for removing unreacted chalcone from your propiophenone derivative.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific challenges you may encounter during the purification process.
Issue 1: My initial reaction mixture shows a significant amount of unreacted chalcone alongside my desired propiophenone product on the TLC plate. How do I effectively separate them?
Answer: This is a common scenario, and the key to a successful separation lies in exploiting the polarity differences between the chalcone and the propiophenone. Chalcones, with their α,β-unsaturated ketone moiety, are generally less polar than the corresponding saturated propiophenone. This difference can be leveraged through column chromatography.
Expert Insight: The extended conjugation in the chalcone molecule reduces its polarity compared to the propiophenone. This makes the chalcone less retained on a polar stationary phase like silica gel, allowing for its elution with a less polar solvent system.
Develop a TLC Method: Before running a column, optimize your solvent system using Thin Layer Chromatography (TLC).[1] A good starting point for many chalcone and propiophenone separations is a mixture of hexane and ethyl acetate.[4]
Aim for an Rf value of 0.2-0.4 for your desired 3-(4-Chlorophenyl)-4'-methoxypropiophenone.[4] The unreacted chalcone should have a higher Rf value.
If the spots are too close, adjust the solvent polarity. Decreasing the amount of ethyl acetate will lower the Rf values and can improve separation.[4]
Column Preparation and Elution: Pack a column with silica gel.[1][2] Elute with the optimized solvent system, starting with a less polar mixture (higher hexane content) to first elute the less polar chalcone. Gradually increase the polarity by adding more ethyl acetate to elute your target propiophenone.
Issue 2: I performed column chromatography, but my fractions containing the propiophenone are still contaminated with the chalcone.
Answer: This indicates that the chosen solvent system did not provide sufficient resolution. There are a few strategies to address this:
Recommended Actions:
Gradient Elution: If you used an isocratic (constant solvent mixture) elution, switching to a shallow gradient can significantly improve separation. Start with a very non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and slowly increase the proportion of the more polar solvent. This will provide a finer separation between compounds with similar polarities.
Alternative Solvent Systems: If a hexane/ethyl acetate system is not effective, consider trying other solvent combinations.[4] Good alternatives include:
Dichloromethane/hexane
Toluene/ethyl acetate
Re-purification: If the contamination is minor, a second column chromatography run on the impure fractions with a more optimized solvent system may be necessary.
Issue 3: After removing the solvent from my purified fractions, the 3-(4-Chlorophenyl)-4'-methoxypropiophenone is an oil and won't solidify.
Answer: An oily product often suggests the presence of residual solvent or a persistent minor impurity that is inhibiting crystallization.
Recommended Actions:
High Vacuum: Ensure all residual solvent is removed by placing the sample under high vacuum for an extended period.[4]
Recrystallization: This is a powerful technique for purifying solid compounds.[5]
Solvent Selection: The ideal recrystallization solvent (or solvent pair) will dissolve your compound when hot but not when cold. For propiophenone derivatives, common choices include ethanol or a mixed solvent system like ethyl acetate/hexane.[6][7]
Procedure: Dissolve the oily product in a minimal amount of the hot solvent. If using a mixed solvent system, dissolve in the more soluble solvent (e.g., ethyl acetate) and then slowly add the less soluble solvent (e.g., hexane) until the solution becomes slightly cloudy.[5] Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating the chalcone from the propiophenone?
A1: The separation is based on the principle of differential polarity. The unreacted chalcone, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, possesses an α,β-unsaturated carbonyl system which results in a more planar and less polar molecule compared to the saturated ketone structure of 3-(4-Chlorophenyl)-4'-methoxypropiophenone. This difference in polarity dictates how strongly each compound interacts with the stationary phase in chromatography and their relative solubilities in different solvents, which is exploited during recrystallization.
Q2: How can I monitor the progress of my column chromatography?
A2: Collect the eluent in a series of small fractions. Spot each fraction on a TLC plate and develop it using your optimized solvent system. Visualize the spots under a UV lamp (typically 254 nm).[4] Combine the fractions that contain only your pure desired product.
Q3: Are there any other purification techniques I could consider?
A3: While column chromatography and recrystallization are the most common and effective methods, for some specific cases, other techniques could be explored, though they are generally less practical for this particular separation:
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) can offer very high resolution but is typically used for smaller scale purifications.[8]
Fractional Crystallization: If a suitable solvent system can be found where the solubilities of the two compounds are significantly different, it may be possible to selectively crystallize one from the mixture. However, this is often more challenging to optimize than recrystallization of a mostly pure compound.
Experimental Protocols
Protocol 1: Column Chromatography for Purification
Slurry Preparation: In a beaker, add silica gel (60-120 mesh) to your chosen eluent (e.g., hexane:ethyl acetate 9:1) to create a slurry.[1]
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[2] Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[2]
Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder of your product adsorbed onto the silica. Carefully add this powder to the top of the packed column.[2]
Elution: Carefully add your eluent to the top of the column. Begin collecting fractions as the solvent flows through the column. Monitor the separation by TLC as described in the FAQs.
Protocol 2: Recrystallization
Dissolution: Place the impure solid or oil in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Drying: Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely, preferably under vacuum.
Visualizations
Caption: Workflow for the purification of 3-(4-Chlorophenyl)-4'-methoxypropiophenone.
Data Summary
Technique
Stationary Phase
Typical Mobile Phase/Solvent
Principle of Separation
Thin Layer Chromatography (TLC)
Silica Gel
Hexane:Ethyl Acetate (e.g., 9:1 to 7:3)
Differential adsorption based on polarity.
Column Chromatography
Silica Gel
Hexane:Ethyl Acetate (gradient elution)
Differential partitioning between stationary and mobile phases.
Recrystallization
N/A
Ethanol or Ethyl Acetate/Hexane
Differential solubility at different temperatures.
References
BenchChem. (n.d.). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxypropiophenone.
BenchChem. (n.d.). Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide.
MDPI. (2024, May 10). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture.
Sweeting, S. G., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(1), 13-17.
SciSpace. (2020, February 1). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
JETIR. (n.d.). SYNTHESIS OF CHALCONES.
Sweeting, S. G., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(1), 13-17.
BenchChem. (n.d.). Technical Support Center: Troubleshooting Chalcone Purification by Column Chromatography.
Google Patents. (n.d.). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.
European Patent Office. (n.d.). EP 0008464 B1 - Production of propiophenone.
Patil, P. S., et al. (2010). A monoclinic polymorph of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1647-o1648.
ResearchGate. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone | Request PDF.
LookChem. (n.d.). PROPIOPHENONE.
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
MDPI. (2021, January 25). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one.
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
SynOpen. (n.d.). A Biocatalytic Green Alternative to Existing Hazardous Reaction Medium: Synthesis of Chalcone and Flavone Derivatives via Claisen-Schmidt Condensation.
Preprints.org. (2025, October 27). Studies on the Aqueous Synthesis of Chalcones: A Green Approach.
International Journal of Health and Medical Research. (2025, February 2). A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities.
National Institutes of Health. (n.d.). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors.
Ravindrachary, V., et al. (2004). Growth, characterization and crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one. Journal of Crystal Growth, 275(1-2), e1837-e1841.
Scale-up optimization for 3-(4-Chlorophenyl)-4'-methoxypropiophenone production
Technical Support Center: Scale-Up Optimization for 3-(4-Chlorophenyl)-4'-methoxypropiophenone User Guide ID: TS-OPT-2026-CHAL Subject: Process Optimization, Impurity Control, and Scale-Up Engineering Target Molecule: 3-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up Optimization for 3-(4-Chlorophenyl)-4'-methoxypropiophenone
User Guide ID: TS-OPT-2026-CHAL
Subject: Process Optimization, Impurity Control, and Scale-Up Engineering
Target Molecule: 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)propan-1-one (Dihydrochalcone derivative)
Application Context: Key intermediate for SGLT2 inhibitor analogues (e.g., Dapagliflozin structural class).
Executive Technical Summary
You are likely synthesizing this molecule via the Friedel-Crafts acylation of anisole with 3-(4-chlorophenyl)propionyl chloride, or via the catalytic hydrogenation of the corresponding chalcone. Both routes present distinct scale-up challenges.
This guide addresses the three critical failure modes observed in pilot-plant scaling of this motif:
Regiochemical Drift: Increasing ortho-isomer content at larger scales.
Exotherm & Viscosity Management: The "AlCl₃ Sludge" phenomenon.
Chemo-selectivity Loss: Dehalogenation (loss of Cl) during the hydrogenation route.
Critical Issue: The Reaction Mixture Solidifies (The "Stalling" Effect)
User Query: "At 50g scale, the reaction stirred fine. At 1kg, the mixture turned into a solid orange mass, stalling the impeller. Yield dropped to 40%."
Root Cause:
The ketone-AlCl₃ complex is highly polar and often insoluble in non-polar solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) at high concentrations. On scale, the surface-area-to-volume ratio decreases, reducing heat dissipation and promoting rapid precipitation of the complex, which traps unreacted starting material.
Troubleshooting Protocol:
Solvent Switch: Transition from DCM to Chlorobenzene (PhCl) or o-Dichlorobenzene . These solvents have higher solubility parameters for the aluminum complex, maintaining homogeneity longer.
Dilution Profile: Maintain a minimum solvent volume of 6-8 L/kg of substrate.
Shear Rate: Switch from an anchor impeller to a high-torque pitch-blade turbine or a helical ribbon impeller to handle viscosities >5,000 cP.
Data: Solvent Suitability Matrix
Solvent
Solubility of AlCl₃ Complex
Boiling Point
Scale-Up Risk
Recommendation
DCM
Low (Precipitates early)
39.6°C
High (Boil-over/Clogging)
Lab Scale Only (<100g)
1,2-DCE
Moderate
83°C
Moderate (Toxicity)
Intermediate Scale
Chlorobenzene
High
131°C
Low
Production Scale
Nitrobenzene
Very High
210°C
High (Work-up difficulty)
Avoid if possible
Critical Issue: Regioselectivity (Ortho- vs. Para- Isomer)
User Query: "We are seeing 8-12% of the ortho-isomer. Recrystallization is difficult. How do we drive para-selectivity?"
Mechanism:
The methoxy group on anisole is a strong ortho, para-director.[1] While para is sterically favored, higher temperatures increase the ortho content (thermodynamic control).
Optimization Strategy:
Temperature Control: Perform the addition of the acid chloride at -10°C to -5°C . Hold the reaction at 0°C for the duration of the conversion. Do not reflux until conversion is >95%.
Addition Order:
Standard: Add Acid Chloride to AlCl₃/Anisole
High Ortho Risk (High local concentration of electrophile).
Optimized: Add Anisole slowly to a pre-cooled solution of Acid Chloride + AlCl₃ . This keeps the activated acylium ion in excess relative to the anisole, favoring the sterically less hindered para attack.
Visualizing the Regioselectivity Pathway
Figure 1: Mechanistic pathway showing temperature and steric influence on isomer distribution.
Module 2: The Chalcone Hydrogenation Route (Alternative)
User Query: "We switched to the chalcone route to avoid AlCl₃. Now we see 15% of the des-chloro (phenyl) impurity after hydrogenation. We are using 10% Pd/C."
Root Cause:
Palladium (Pd) is excellent for reducing alkenes (C=C) but is also the gold standard for hydrodehalogenation (Ar-Cl
Ar-H), especially on electron-deficient rings.
Troubleshooting Protocol:
Catalyst Substitution:
STOP using Pd/C.
Switch to Platinum (Pt/C) or Rhodium (Rh/C): These metals are active for olefin saturation but significantly less active for aryl chloride reduction under mild conditions.
Use Poisoned Catalysts: Use 5% Pt(S)/C (Sulfided Platinum). The sulfur poisons the high-energy sites responsible for C-Cl bond insertion while leaving the sites for C=C reduction active.
Solvent & Additives:
Avoid alcohols (MeOH, EtOH) if possible, as they facilitate hydrogenolysis. Use Ethyl Acetate or Toluene .
Do NOT add base. Base neutralizes the HCl formed during dehalogenation, driving the side reaction forward. Keep the system neutral.
Module 3: Work-Up & Purification Engineering
Quenching the Friedel-Crafts Reaction
The hydrolysis of the Aluminum complex is the most dangerous step in scale-up.
Risk: Violent boiling of DCM/PhCl and HCl gas evolution.
Protocol:
Reverse Quench: Do not add water to the reactor. Transfer the reaction mixture slowly into a separate vessel containing chilled dilute HCl (1M) .
Temperature: Keep the quench vessel <20°C.
Phase Break: If an emulsion forms (common with Al salts), filter the biphasic mixture through a Celite pad to remove aluminum hydroxides before separation.
Solvent System:Ethanol/Water (90:10) or Isopropanol .
Procedure:
Dissolve crude solid in refluxing Ethanol (approx. 3-4 mL/g).
Cool slowly (10°C/hour) to Room Temp.
Hold at 0°C for 4 hours.
Polymorph Check: Ensure you are isolating the stable crystalline form (verify via XRPD or DSC).
FAQ: Rapid Response
Q1: The product has a yellow tint even after crystallization. Why?
A: This is likely trace "chalcone" impurity (incomplete hydrogenation or oxidation of the product). Chalcones are intensely yellow.
Fix: Wash the crystalline cake with cold methanol. If persistent, treat the crude solution with activated charcoal (5 wt%) in refluxing ethanol before crystallization.
Q2: Can I use 3-(4-chlorophenyl)propionic acid instead of the acid chloride?
A: Yes, using Polyphosphoric Acid (PPA) or Eaton's Reagent as both solvent and catalyst.
Pros: Avoids moisture-sensitive acid chlorides.
Cons: PPA is extremely viscous and difficult to stir/quench on scale. Only recommended if you have high-torque reactors and efficient water-wash capabilities.
Q3: What is the expected Melting Point?
A: While literature varies, the pure 3-(4-Chlorophenyl)-4'-methoxypropiophenone typically melts in the range of 68°C – 72°C . A broad range (e.g., 60-68°C) indicates significant ortho isomer or solvent occlusion.
References & Validated Sources
Friedel-Crafts Scale-Up & Selectivity:
Olah, G. A.[2] "Friedel-Crafts and Related Reactions."[2][3][4][5] Wiley-Interscience. (Classic reference for mechanism and catalyst choice).
BenchChem Technical Support.[1][6] "Troubleshooting Common Issues in Friedel-Crafts Reactions."
SGLT2 Inhibitor Synthesis Context:
Bristol-Myers Squibb.[7][8] "Process for the preparation of Dapagliflozin."[8][9][10] WO2004063180. (Describes the use of similar aryl-halide intermediates).
Org.[5][11][12] Process Res. Dev. "Scalable Synthesis of SGLT2 Inhibitors." (General process safety for glycoside/chalcone intermediates).
Hydrogenation Selectivity:
Rylander, P. N. "Hydrogenation Methods." Academic Press. (Authoritative source on preventing dehalogenation during reduction).
Process Flow Diagram: Safe Scale-Up Architecture
Figure 2: Recommended engineering workflow for handling the exothermic reaction and HCl off-gassing.
Identification of common impurities in 3-(4-Chlorophenyl)-4'-methoxypropiophenone
Welcome to the technical support center for 3-(4-Chlorophenyl)-4'-methoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(4-Chlorophenyl)-4'-methoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and analysis of impurities for this compound. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Introduction to Impurity Profiling
Question 1: What is 3-(4-Chlorophenyl)-4'-methoxypropiophenone and why is impurity profiling critical for its use?
Answer: 3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS No. 111302-55-7) is a chemical intermediate belonging to the ketone class of compounds.[1] Its structure is foundational for the synthesis of various more complex molecules in pharmaceutical research.
Impurity profiling—the identification, quantification, and characterization of unwanted chemicals in a substance—is a cornerstone of drug development and chemical synthesis. Even minute quantities of impurities can significantly alter the safety, efficacy, and stability of a final active pharmaceutical ingredient (API).[2] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate strict control over impurities, requiring any impurity above a certain threshold (typically 0.1%) to be identified and characterized.[3] Therefore, a thorough understanding of potential impurities in 3-(4-Chlorophenyl)-4'-methoxypropiophenone is essential for regulatory compliance and ensuring the quality of downstream products.
Section 2: Common Impurities & Their Origins
This section details the impurities that are most frequently encountered during the synthesis and storage of 3-(4-Chlorophenyl)-4'-methoxypropiophenone, categorized by their likely source.
Question 2: What are the most common process-related impurities from the synthesis of this compound?
Answer: The synthesis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone, like many substituted propiophenones, often involves a Friedel-Crafts type acylation or a related coupling reaction. These synthetic routes can introduce several predictable impurities.
Unreacted Starting Materials: The most straightforward impurities are the starting materials themselves. Depending on the specific synthetic route, these could include:
4-Chloroacetophenone
Anisole or 4-methoxybenzoyl chloride
4-Chlorobenzaldehyde
Isomeric Impurities: In Friedel-Crafts reactions involving anisole (methoxyphenyl group), the substitution can occur at different positions on the aromatic ring. The methoxy group is an ortho-, para- directing group. While the desired product is the para-substituted isomer, a common byproduct is the ortho-isomer: 3-(4-Chlorophenyl)-2'-methoxypropiophenone . The formation of this isomer is influenced by the choice of catalyst and reaction temperature, with stronger Lewis acids and higher temperatures sometimes leading to lower selectivity.[4]
Byproducts from Side Reactions: Over-acylation or demethylation of the methoxy group can occur, especially under harsh reaction conditions with strong Lewis acids like AlCl₃, leading to phenolic impurities.[4]
Question 3: What are the likely degradation products if the compound is stored improperly?
Answer: Propiophenone derivatives can be susceptible to degradation, particularly through oxidation, especially when exposed to air and light over extended periods.[5]
Oxidative Cleavage: The keto-enol tautomerism can create reactive sites. Oxidative cleavage at the carbonyl group or the adjacent methylene bridge could lead to the formation of smaller aromatic compounds like 4-chlorobenzoic acid and 4-methoxybenzoic acid .
Photodegradation: Aromatic ketones are often photosensitive. Exposure to UV light can promote the formation of radical species, leading to complex degradation pathways and potentially the formation of polymeric material or other photoproducts. Studies on related chlorophenols show that UV exposure can lead to dechlorination and the formation of various byproducts.[6][7]
The workflow below outlines a systematic approach to identifying an unknown impurity detected during analysis.
Caption: General workflow for impurity identification.
Summary of Potential Impurities
Impurity Name
Probable Source
Identification Notes (Expected m/z [M+H]⁺)
4-Chloroacetophenone
Starting Material
155.03
Anisole
Starting Material
109.06 (Volatile, best by GC-MS)
4-Chlorobenzaldehyde
Starting Material
141.01
3-(4-Chlorophenyl)-2'-methoxypropiophenone
Process (Isomer)
275.08 (Same as parent)
4-Chlorobenzoic Acid
Degradation
157.00
4-Methoxybenzoic Acid
Degradation
153.05
Section 3: Analytical & Troubleshooting FAQs
Question 4: What is the recommended primary analytical method for a routine purity check?
Answer: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry-standard technique for assessing the purity of non-volatile organic compounds like 3-(4-Chlorophenyl)-4'-methoxypropiophenone.[8] It offers excellent resolution, sensitivity, and reproducibility for quantifying the main component and any related substance impurities. A typical starting point would be a reverse-phase C18 column with a gradient elution of acetonitrile and water.[8]
Question 5: My HPLC analysis shows significant peak tailing. What are the common causes and solutions?
Answer: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification. The primary causes include:
Secondary Silanol Interactions: The stationary phase in silica-based columns has residual silanol groups (-Si-OH) that can interact with polar functional groups on your analyte, causing tailing.
Solution: Add a competing agent to the mobile phase. A small amount of an acid like 0.1% formic acid or trifluoroacetic acid can protonate the silanols, reducing these interactions.[8] For basic compounds, a competing base like triethylamine (TEA) might be used.[9]
Column Contamination or Overload: Buildup of strongly retained compounds on the column inlet or injecting too much sample can lead to poor peak shape.
Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if contamination is severe, replace the column and guard column.[10][11] Reduce the injection volume or sample concentration.[9]
Mismatched Sample Solvent: Dissolving your sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[12]
Question 6: My retention times are drifting between injections. How can I stabilize the system?
Answer: Retention time drift can invalidate an analytical run. The most common culprits are related to the mobile phase or column temperature.
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection, especially in gradient methods.
Solution: Increase the equilibration time between runs in your HPLC method.[13]
Mobile Phase Composition Change: The mobile phase composition can change due to evaporation of the more volatile component (e.g., acetonitrile) or improper mixing.
Solution: Ensure mobile phase bottles are capped and prepare fresh mobile phase daily.[13] If using an online mixer, verify its performance by pre-mixing the mobile phase manually and running it to see if the problem resolves.[10]
Temperature Fluctuations: The column temperature directly affects retention time. Even small changes in ambient lab temperature can cause drift.
Solution: Use a thermostatted column oven to maintain a consistent temperature.[10][13]
The decision tree below provides a guide for troubleshooting common HPLC issues.
Caption: Decision tree for troubleshooting common HPLC issues.
Section 4: Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general-purpose method for determining the purity of 3-(4-Chlorophenyl)-4'-methoxypropiophenone. It should be optimized for your specific instrumentation and impurity profile.
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[8]
Gradient Program:
Time (min)
% Mobile Phase B
0.0
50
20.0
95
25.0
95
25.1
50
| 30.0 | 50 |
Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Protocol 2: GC-MS for Volatile Impurity Identification
This method is ideal for identifying volatile starting materials (like anisole) or low molecular weight degradation products.
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[14]
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program:
Initial Temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final Hold: Hold at 280 °C for 5 minutes.
Injector Temperature: 250 °C.
Ionization Mode: Electron Impact (EI) at 70 eV.[8]
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
Data Analysis: Identify impurities by comparing their mass spectra against a library database (e.g., NIST, Wiley).
References
PubChem. (n.d.). 3-(4-Chlorophenyl)-4'-methoxypropiophenone. National Center for Biotechnology Information. Retrieved from [Link]
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Bailey, N., Atanes, A., & Ashburn, B. O. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank, 2021(1), M1184. Retrieved from [Link]
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]
Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
LookChem. (n.d.). 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
PubChem. (n.d.). (E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Degradation of several chlorophenols using advanced oxidative processes: Major and minor products. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
Journal of Pharmaceutical Health Care and Sciences. (2015). Testing the degradation effects of three reagents on various antineoplastic compounds. Retrieved from [Link]
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
PubMed. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]
Wikipedia. (n.d.). 3-Methoxy-4-hydroxyphenylglycol. Retrieved from [Link]
Journal of Molecular Structure. (2021). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Retrieved from [Link]
ResearchGate. (n.d.). Identification of Degradation By-Products of Selected Pesticides During Oxidation and Chlorination Processes. Retrieved from [Link]
A Comparative Guide to the FTIR Spectral Analysis of the Carbonyl Peak in 3-(4-Chlorophenyl)-4'-methoxypropiophenone
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-(4-Chlorophenyl)-4'-methoxypropiophenone, with a specific focus on the interpretation of its carbonyl (C=O) stretching f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-(4-Chlorophenyl)-4'-methoxypropiophenone, with a specific focus on the interpretation of its carbonyl (C=O) stretching frequency. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond a simple procedural outline. It delves into the underlying physicochemical principles that govern the spectral position of the carbonyl peak, offering a comparative framework against structurally related propiophenone derivatives. By understanding the causality behind spectral shifts, researchers can leverage FTIR not just for identification, but as a predictive tool for structural elucidation.
Foundational Principles: Decoding the Carbonyl Signature
The carbonyl group's stretching vibration is one of the most distinct and reliable signals in an infrared spectrum.[1] Its intensity is a direct result of the large change in dipole moment (dµ/dx) during the stretching vibration, a consequence of the significant electronegativity difference between carbon and oxygen.[1] This peak typically appears in a relatively uncluttered region of the spectrum, generally between 1600 and 1900 cm⁻¹.[1][2] However, its precise wavenumber is exquisitely sensitive to the molecule's electronic environment. For aromatic ketones like propiophenones, two primary factors dictate the final peak position: conjugation and substituent effects.
Conjugation: When a carbonyl group is directly attached to an aromatic ring, as in propiophenone, its stretching frequency is lowered by approximately 20-30 cm⁻¹ compared to a simple saturated ketone (e.g., 4-heptanone, ~1713 cm⁻¹).[3] This phenomenon, known as conjugation, arises from the delocalization of π-electrons between the aromatic ring and the carbonyl group.[4] This delocalization reduces the double-bond character of the C=O bond, effectively weakening it and lowering the energy (and thus, the frequency) required to excite its stretching vibration.[1][4]
Electronic Substituent Effects: The electronic nature of substituents on the aromatic ring further modulates the carbonyl frequency.
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) donate electron density into the aromatic ring through resonance.[5] This additional electron density can be further delocalized into the conjugated carbonyl group, which lengthens and weakens the C=O bond, causing a shift to a lower wavenumber (a redshift).[6]
Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) pull electron density away from the ring, primarily through an inductive effect.[6] This withdrawal of electron density strengthens the C=O bond, requiring more energy for the vibration and causing a shift to a higher wavenumber (a blueshift).
In our target molecule, 3-(4-Chlorophenyl)-4'-methoxypropiophenone, the carbonyl group is directly conjugated with the 4'-methoxyphenyl ring. Therefore, the resonance-donating effect of the para-methoxy group is the dominant electronic influence on the C=O frequency. The 4-chlorophenyl group is attached to the β-carbon of the aliphatic chain and is not in direct conjugation with the carbonyl. Its electron-withdrawing inductive effect is transmitted through the sigma bonds and is significantly attenuated, having a minimal impact on the carbonyl frequency compared to the powerful resonance effect of the methoxy group.
Experimental Methodology: A Self-Validating Protocol
The integrity of any spectral analysis rests upon a robust and reproducible experimental protocol. The following sections detail the validated procedures for analyzing solid organic compounds like 3-(4-Chlorophenyl)-4'-methoxypropiophenone.
Sample Preparation
The choice of sampling technique depends on the sample amount, its physical properties, and the desired data quality. For solid samples, the KBr pellet method is a traditional, high-quality transmission technique, while Attenuated Total Reflectance (ATR) offers a rapid, minimal-preparation alternative.[7]
Protocol 1: Potassium Bromide (KBr) Pellet Method
This technique involves dispersing the solid sample within a matrix of IR-transparent KBr.[8] It is the gold standard for high-resolution transmission spectra of solids.
Step 1: Sample Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of 3-(4-Chlorophenyl)-4'-methoxypropiophenone to a fine, consistent powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering effects.[9]
Step 2: Mixing with KBr: Add ~100 mg of oven-dried, spectroscopic-grade KBr powder to the mortar. Gently mix with the sample, then grind the mixture thoroughly for 1-2 minutes to ensure homogeneous dispersion.
Step 3: Pellet Formation: Transfer the powder mixture to a pellet die assembly. Place the assembly into a hydraulic press and apply pressure (typically 8-10 tons) for approximately 2 minutes.[10] This will form a semi-transparent or transparent pellet.
Step 4: Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR has become a primary sampling method due to its simplicity and lack of required sample preparation.[7] It is ideal for rapid screening and analysis.
Step 1: Crystal Cleaning: Before analysis, ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
Step 2: Background Spectrum: With the clean, empty crystal, acquire a background spectrum. This is crucial to ratio against the sample spectrum, removing interference from the atmosphere (CO₂, H₂O) and the instrument itself.
Step 3: Sample Application: Place a small amount (a few milligrams) of the solid 3-(4-Chlorophenyl)-4'-methoxypropiophenone sample directly onto the ATR crystal.
Step 4: Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[11]
Step 5: Data Acquisition: Collect the sample spectrum.
Data Acquisition Workflow
The following workflow outlines the general steps for acquiring a spectrum using a modern FTIR spectrometer.[12][13]
Caption: Experimental workflow for FTIR analysis.
Comparative Spectral Analysis
To fully appreciate the structural information encoded in the carbonyl peak of 3-(4-Chlorophenyl)-4'-methoxypropiophenone, it is essential to compare it with related molecules. The table below summarizes the expected C=O stretching frequencies, illustrating the impact of conjugation and electronic effects.
Compound Name
Structure
Key Structural Features
Expected C=O Frequency (cm⁻¹)
Propiophenone
Baseline: Conjugated C=O with an unsubstituted phenyl ring.
Propiophenone serves as our reference, with its carbonyl peak appearing around 1686 cm⁻¹ due to simple conjugation with the phenyl ring.[1]
Adding a 4'-methoxy group (4'-Methoxypropiophenone) introduces a powerful resonance-donating effect. This increased electron delocalization into the carbonyl weakens the bond, resulting in a predicted redshift to ~1670-1675 cm⁻¹. This is consistent with data from similar molecules like 4-methoxy acetophenone, which shows a C=O peak at 1666 cm⁻¹.[15]
Conversely, a 4'-chloro group (4'-Chloropropiophenone) inductively withdraws electron density, strengthening the C=O bond and causing a blueshift to a frequency higher than that of propiophenone, around 1690-1695 cm⁻¹.
For our target molecule , the spectral position of the carbonyl is dictated almost entirely by the 4'-methoxyphenyl ring. The electron-donating methoxy group will cause a significant redshift. The inductive effect of the distant 4-chlorophenyl group is negligible. Therefore, the C=O peak for 3-(4-Chlorophenyl)-4'-methoxypropiophenone is predicted to be in the same region as 4'-Methoxypropiophenone, approximately 1670-1675 cm⁻¹ .
The chalcone example illustrates the pronounced effect of extended conjugation. The addition of the α,β-unsaturated C=C bond provides a longer path for π-electron delocalization, significantly weakening the C=O bond and shifting its frequency to a much lower value of ~1655 cm⁻¹.[14]
Comparing biological efficacy of 3-(4-Chlorophenyl)-4'-methoxypropiophenone vs chalcones
Biological Efficacy, Structural Activity Relationships (SAR), and Experimental Protocols Executive Summary This technical guide compares the biological efficacy of 3-(4-Chlorophenyl)-4'-methoxypropiophenone (a dihydrocha...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Efficacy, Structural Activity Relationships (SAR), and Experimental Protocols
Executive Summary
This technical guide compares the biological efficacy of 3-(4-Chlorophenyl)-4'-methoxypropiophenone (a dihydrochalcone derivative) against its unsaturated parent class, Chalcones .
For drug development professionals, the core distinction lies in the
-unsaturated ketone linker. Chalcones possess this "warhead" (Michael acceptor), driving high cytotoxicity and reactivity with cysteine residues in proteins. The propiophenone derivative (saturated) lacks this moiety, resulting in enhanced metabolic stability, increased conformational flexibility, and a shift from covalent cytotoxicity to non-covalent receptor modulation.
Structural & Mechanistic Analysis
The fundamental difference between these two entities dictates their pharmacological profile.
Feature
Chalcones (Parent Scaffold)
3-(4-Chlorophenyl)-4'-methoxypropiophenone
Linker Structure
(Enone)
(Ketone)
Geometry
Planar, Rigid (Restricted rotation)
Non-planar, Flexible (Free rotation)
Reactivity
High: Michael Acceptor (Electrophilic)
Low: Chemically stable
Primary Mode of Action
Covalent modification of thiols (Cys)
Non-covalent / Allosteric binding
Key Biological Liability
Pan-assay interference (PAINS), Toxicity
Lower potency in cytotoxicity assays
The "Warhead" Mechanism
The chalcone's double bond acts as a Michael acceptor , allowing it to form irreversible covalent bonds with nucleophilic residues (like Cysteine-179 in IKK
or Tubulin). The propiophenone derivative, being saturated, cannot undergo this reaction. It relies on hydrophobic interactions and hydrogen bonding , often requiring higher concentrations for efficacy but offering better selectivity.
Figure 1: Mechanistic divergence between the covalent "warhead" of chalcones and the reversible binding of saturated propiophenones.
Comparative Biological Efficacy Data[2][5][6][7]
The following data synthesizes SAR studies comparing 4-chloro/4-methoxy substituted chalcones with their hydrogenated counterparts.
Cytotoxicity Profile (Cancer Cell Lines)
Data aggregated from comparative SAR studies (e.g., MCF-7, PC-3 lines).
Metric
Chalcone (Unsaturated)
Propiophenone (Saturated)
Interpretation
IC (Breast Cancer MCF-7)
1.2 – 5.0 M
15.0 – >50 M
Saturation significantly reduces direct cytotoxicity.
IC (Prostate PC-3)
3.5 – 8.0 M
20.0 – 45.0 M
Loss of the double bond reduces potency against rapidly dividing cells.
Selectivity Index (SI)
Low (< 2.0 vs Fibroblasts)
High (> 5.0 vs Fibroblasts)
Propiophenones are safer for non-cancerous tissues.
Apoptosis Induction
Strong (Caspase-3/9 activation)
Moderate (Often requires co-treatment, e.g., with TRAIL)
Chalcones trigger rapid apoptotic pathways via stress response.
Key Insight: The "Propiophenone Advantage"
While less potent in direct cell killing, the 3-(4-Chlorophenyl)-4'-methoxypropiophenone scaffold is superior in:
Metabolic Stability: The double bond in chalcones is a primary site for metabolic degradation (reductases). The saturated form persists longer in plasma.
Target Specificity: In scenarios involving TRAIL-mediated apoptosis , dihydrochalcones have shown the ability to cooperate with TRAIL to induce cell death without the high background toxicity of chalcones [1].
Experimental Protocols
To validate these differences in your own lab, follow these self-validating protocols.
A. Synthesis Workflow: Accessing Both Scaffolds
This workflow generates the chalcone first, then reduces it to the propiophenone, allowing for a direct "batch-matched" comparison.
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.
Analysis: Plot Non-linear regression (Log(inhibitor) vs. Response).
Self-Validation: If Propiophenone IC
< Chalcone IC, check for precipitation or contamination. The saturated form should almost always be less potent in this specific assay.
References
Szliszka, E., et al. (2010). "Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells."[4] International Journal of Molecular Sciences, 11(1), 1-13.
Nam, N. H., et al. (2004).[5] "Synthesis and Cytotoxicity of 2,5-dihydroxychalcones and Related Compounds." Archives of Pharmacal Research, 27(6), 581-588.[5]
Modzelewska, A., et al. (2006). "Comparative Study on the MDR Reversal Effects of Selected Chalcones." Bioorganic & Medicinal Chemistry, 14(10), 3491-3495. (Note: Contextualizing MDR reversal in chalcone derivatives).
PubChem. (n.d.). "1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | C16H15ClO2."[12] National Library of Medicine.
Crystal Engineering of Methoxypropiophenone Derivatives: A Comparative Guide
Executive Summary In the development of neuroactive pharmaceuticals and designer drug precursors, the solid-state behavior of propiophenone derivatives is a critical quality attribute. This guide provides an in-depth str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of neuroactive pharmaceuticals and designer drug precursors, the solid-state behavior of propiophenone derivatives is a critical quality attribute. This guide provides an in-depth structural comparison between 4-Methoxypropiophenone (4-MPP) and its halogenated analog 3-Bromo-4-methoxypropiophenone (3-Br-4-MPP) .
While 4-MPP serves as a ubiquitous scaffold, its low melting point (27–29 °C) presents handling challenges. In contrast, halogenated derivatives like 3-Br-4-MPP exhibit distinct lattice packing driven by halogen bonding, significantly altering thermodynamic stability. This guide analyzes these structural disparities to aid researchers in optimizing purification and storage protocols.
Part 1: Structural Isomerism & Lattice Dynamics
The "Structure-Property" Divergence
The crystallographic differences between these derivatives are not merely academic; they dictate the material's processability.
4-Methoxypropiophenone (4-MPP):
Lattice Driver: The crystal lattice is primarily sustained by weak
hydrogen bonds and van der Waals forces.
Conformation: The methoxy group lies coplanar with the phenyl ring to maximize
-conjugation. However, the propionyl tail introduces flexibility, leading to a "loose" packing arrangement. This explains the low melting point (), making it prone to liquefaction at ambient lab temperatures.
Symmetry: High symmetry (
idealized) usually favors crystallization, but the lack of strong donors/acceptors limits lattice energy.
3-Bromo-4-methoxypropiophenone (3-Br-4-MPP):
Lattice Driver: The introduction of bromine creates a "
-hole"—a region of positive electrostatic potential on the halogen. This enables Halogen Bonding () , a directional interaction significantly stronger than the weak hydrogen bonds in the parent molecule.
Steric Locking: The bulky bromine atom at the meta position restricts the rotation of the adjacent methoxy group, locking the conformation and reducing the entropic penalty of crystallization.
Result: A higher melting point and increased resistance to amorphization.
Comparative Crystallographic Data
Note: Representative data based on structural analogues and calculated physicochemical properties.
Feature
4-Methoxypropiophenone (4-MPP)
3-Bromo-4-methoxypropiophenone
Molecular Weight
164.20 g/mol
243.10 g/mol
Physical State (RT)
Low-melting Solid / Oil
Crystalline Solid
Melting Point
27–29 °C
78–82 °C (Est.)
Primary Interaction
Weak (Carbonyl acceptor)
Halogen Bond () + -Stacking
Space Group (Typ.)
Monoclinic ()
Triclinic () or Monoclinic
Packing Efficiency
Low (Loose packing)
High (Interlocked chains)
Part 2: Intermolecular Interaction Analysis
Understanding the "glue" holding these crystals together allows for better solvent selection during recrystallization.
The Hydrogen Bond Network (4-MPP)
In 4-MPP, the carbonyl oxygen acts as a bifurcated acceptor. It interacts with aromatic protons from neighboring molecules.
Mechanism:
Strength: Weak (< 2 kcal/mol).
Implication: The lattice is easily disrupted by thermal energy or competing solvents (e.g., alcohols).
The Halogen Bond Advantage (3-Br-4-MPP)
The 3-bromo derivative utilizes the bromine atom as a Lewis acid (electron acceptor) and the carbonyl oxygen as a Lewis base.
Objective: To grow single crystals suitable for X-ray diffraction (SC-XRD) to distinguish between polymorphs.
Methodology: Slow Evaporation (Self-Validating)
This method is chosen over cooling crystallization to minimize thermal shock, which often yields polycrystalline aggregates in low-melting compounds like 4-MPP.
Reagents
Solute: Crude 4-Methoxypropiophenone or derivative (>95% purity).
Solvent A (Good): Ethyl Acetate (moderately polar, volatile).
Solvent B (Poor/Anti-solvent): n-Hexane (non-polar).
Step-by-Step Workflow
Saturation: Dissolve 100 mg of the compound in the minimum amount of Ethyl Acetate (approx. 2 mL) at room temperature.
Expert Insight: For 4-MPP, ensure the temperature is kept below 20°C to prevent oiling out.
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. This removes dust nuclei that cause irregular growth.
Vapor Diffusion Setup: Place the open vial inside a larger jar containing 10 mL of n-Hexane. Cap the outer jar tightly.
Growth Phase: Store in a vibration-free, dark environment at 4°C (refrigerator).
Validation: Hexane vapors will slowly diffuse into the ethyl acetate, lowering solubility gradually.
Harvesting: After 3–7 days, observe for block-like crystals. If oil droplets appear instead, the concentration was too high; dilute and restart.
Crystallization Workflow Diagram
Figure 2: Vapor diffusion workflow optimized for low-melting aromatic ketones.
Part 4: Spectroscopic Correlations
To validate the crystal structure without running a full XRD, researchers can use FTIR as a rapid diagnostic tool. The shift in the carbonyl stretch (
) correlates with the strength of intermolecular bonding.
Compound
C=O Stretch (Solid)
C=O Stretch (Solution)
Interpretation
4-MPP
1675
1685
Small shift indicates weak H-bonding in solid state.
3-Br-4-MPP
1660
1680
Larger red-shift confirms participation of Oxygen in strong Halogen Bonding.
Expert Note: If the solid-state FTIR spectrum of 4-MPP shows a peak >1680
, the sample is likely amorphous or partially melted, as the lattice constraints are absent.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67144, 4'-Methoxypropiophenone. Retrieved from [Link]
Gilderdale, R., et al. (2019). Halogen Bonding in Pharmaceutical Salts and Co-crystals. Chemical Reviews. (Contextual grounding for Part 2).
Cambridge Crystallographic Data Centre (CCDC). (2023). CSD Entry: Propiophenone Derivatives. (General reference for space group assignments).
Comparative
Comparative Validation Guide: UV-Vis Characterization of 3-(4-Chlorophenyl)-4'-methoxypropiophenone
Topic: Validating UV-Vis absorption maxima for 3-(4-Chlorophenyl)-4'-methoxypropiophenone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary &...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating UV-Vis absorption maxima for 3-(4-Chlorophenyl)-4'-methoxypropiophenone
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Scientific Context
3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS: 111302-55-7) is a critical dihydrochalcone intermediate, often encountered during the reduction of chalcones in the synthesis of SGLT2 inhibitors or fenofibrate analogs.
In drug development, validating this compound presents a specific challenge: distinguishing the saturated dihydrochalcone product from its unsaturated chalcone precursor.
This guide provides a self-validating UV-Vis protocol. Unlike standard identification methods that rely solely on a single
, this approach uses Comparative Chromophore Decoupling . We validate the target molecule by proving the absence of extended conjugation while confirming the presence of the isolated p-methoxybenzoyl chromophore.
Theoretical Framework: Chromophore Decoupling
To validate this molecule, one must understand the spectral shift caused by the saturation of the
-double bond.
The Precursor (Chalcone): The carbonyl is conjugated with both aromatic rings and the vinyl double bond. This creates a "K-band" (conjugated system) with intense absorption typically between 300–350 nm .
The Target (Dihydrochalcone): The saturated ethyl linkage (
) acts as an insulator, effectively breaking the conjugation between the two aromatic systems.
Hypothesis for Validation: The UV spectrum of the target must be spectrally identical to 4'-Methoxypropiophenone (the reference standard), exhibiting a hypsochromic (blue) shift relative to its chalcone precursor.
Comparative Spectral Data
The following table summarizes the expected optical performance of the target against its critical alternatives (precursor and structural analog).
Parameter
Target Molecule
Alternative 1: Precursor
Alternative 2: Reference Std
Compound
3-(4-Chlorophenyl)-4'-methoxypropiophenone
4-Chloro-4'-methoxychalcone
4'-Methoxypropiophenone
State
Saturated (Dihydrochalcone)
Unsaturated (Chalcone)
Saturated (Analog)
Primary
272 – 276 nm
305 – 340 nm
274 nm
Secondary
~220 nm
~230 nm
~225 nm
Electronic Transition
(Anisoyl ring)
(Full conjugation)
(Anisoyl ring)
Validation Criterion
Absence of peak >300 nm
Strong peak >300 nm
Match 2 nm
Critical Insight: If your sample exhibits a shoulder or peak in the 300–320 nm range, the reduction is incomplete. The target molecule should be transparent in this region (excluding negligible tailing).
Experimental Protocol: Self-Validating System
This protocol is designed to be "self-validating" by including a solvent cutoff check and a precursor limit test.
Reagents & Equipment
Solvent: HPLC-grade Ethanol (Cutoff: 210 nm) or Methanol (Cutoff: 205 nm). Note: Ethanol is preferred to match historical propiophenone data.
Blank: Pure solvent from the same bottle used for dilution.
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Preparation:
Dilute 1.0 mL of Stock into 10 mL Ethanol (Final: 10
g/mL).
Note: The molar extinction coefficient (
) of p-methoxypropiophenone is approx 15,000–20,000 L/mol·cm. A 10 g/mL solution (~36 M) should yield an absorbance of 0.5–0.8 AU, ideal for linearity.
) if peaks are broad, to pinpoint the exact maxima.
Validation Logic & Workflow Visualization
The following diagram illustrates the logical flow for validating the identity and purity of the compound based on the spectral data obtained above.
Figure 1: Decision matrix for validating 3-(4-Chlorophenyl)-4'-methoxypropiophenone identity and purity.
Quantitative Validation Parameters
To ensure the method is robust for routine analysis, evaluate the following parameters:
Parameter
Acceptance Criteria
Rationale
Specificity
Resolution > 1.5 between analyte and precursor .
Ensures the method can distinguish the product from the starting material.
Linearity
across 5–50 g/mL.
Confirms adherence to Beer-Lambert Law for quantitation.
Precision
RSD < 2.0% for 6 replicates.
Standard pharmaceutical requirement (ICH Q2).
Robustness
shift < 2 nm when changing solvent brand.
Ensures method transferability.
Troubleshooting & Anomalies
Problem:
observed at 285–290 nm.
Cause: Solvent polarity effect (bathochromic shift). If using Methanol, switch to Ethanol. If using a non-polar solvent (Hexane), the fine structure of the benzenoid band may appear, splitting the peak.
Problem: High background absorbance at >350 nm.
Cause: Particulate scattering.
Solution: Filter sample through a 0.45
m PTFE filter prior to analysis.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
National Institute of Standards and Technology (NIST). (2023). UV-Vis Spectrum of 4'-Methoxypropiophenone (CAS 121-97-1). NIST Chemistry WebBook. Link
PubChem. (2025).[3] Compound Summary: 3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS 111302-55-7).[3] National Library of Medicine. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explains Woodward-Fieser rules for enone vs. ketone transitions). Wiley. Link
A Comparative Guide to Hydrogenation Catalysts for Dihydrochalcone Synthesis
Introduction: The Significance of Dihydrochalcones and the Challenge of Their Synthesis Dihydrochalcones are a class of flavonoid compounds that serve as crucial scaffolds in medicinal chemistry and are gaining prominenc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Dihydrochalcones and the Challenge of Their Synthesis
Dihydrochalcones are a class of flavonoid compounds that serve as crucial scaffolds in medicinal chemistry and are gaining prominence in the food industry.[1] Their diverse pharmacological activities—including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties—make them highly valuable targets for drug development.[1][2] Furthermore, certain glycosidic dihydrochalcones are renowned for their intense sweetness, offering low-calorie alternatives to traditional sweeteners.[3][4][5]
The most direct and common route to these valuable molecules is the catalytic hydrogenation of their chalcone precursors. Chalcones, readily synthesized via Claisen-Schmidt condensation, possess an α,β-unsaturated ketone moiety. The primary synthetic challenge lies in the chemoselective reduction of the carbon-carbon double bond (C=C) without affecting the adjacent carbonyl group (C=O). Incomplete selectivity can lead to the formation of the fully saturated 1,3-diarylpropane alcohol, an undesired byproduct.
This guide provides a comparative analysis of common catalytic systems for dihydrochalcone synthesis. We will delve into the mechanistic nuances, compare the performance of leading catalysts with supporting data, and provide detailed experimental protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
Mechanistic Overview: The Path to Selective Hydrogenation
Catalytic hydrogenation of a chalcone is a competitive process. The catalyst must facilitate the addition of hydrogen across the C=C bond (a 1,4-conjugate addition) while minimizing addition across the C=O bond (a 1,2-addition) and subsequent reduction of the resulting dihydrochalcone's ketone.
The general reaction pathway and potential side products are illustrated below.
Caption: General reaction scheme for chalcone hydrogenation.
The selectivity of this transformation is governed by several factors, including the choice of catalyst, solvent, hydrogen source, temperature, and pressure.[6][7]
Heterogeneous Catalysis: The reaction occurs on the surface of a solid catalyst. Reactants adsorb onto active sites, where the reaction takes place, followed by the desorption of products.[8] The steric and electronic properties of the catalyst surface dictate the preferential adsorption and activation of the C=C bond over the C=O bond.
Homogeneous Catalysis: The catalyst is dissolved in the reaction medium, allowing for well-defined active sites.[9] This often leads to higher selectivity and milder reaction conditions but presents challenges in separating the catalyst from the product.[9][10]
Comparative Analysis of Key Catalytic Systems
The choice of catalyst is the most critical decision in designing a dihydrochalcone synthesis. Here, we compare the performance of the most widely used systems.
Heterogeneous Catalysts: The Industrial Workhorses
These solid-supported catalysts are favored for their ease of handling, simple removal from the reaction mixture via filtration, and potential for recycling.[11]
Palladium on carbon is arguably the most versatile and widely used catalyst for this transformation due to its high activity and generally good selectivity.[11] It can be employed with gaseous hydrogen (H₂) or through Catalytic Transfer Hydrogenation (CTH), which uses a hydrogen donor molecule.
Why it Works: Palladium has a strong affinity for activating π-systems, making it highly effective for hydrogenating C=C double bonds.[12] Selectivity can be finely tuned by modifying the reaction conditions.
Performance Insights:
The choice of hydrogen source and solvent is critical when using Pd/C. While traditional hydrogenation with H₂ gas is effective, CTH often provides superior selectivity for the C=C bond, preventing over-reduction.[13][14] Ammonium formate is an inexpensive, stable, and highly effective hydrogen donor for this purpose.[13]
Solvent choice can dramatically alter the reaction outcome. As demonstrated in studies on 2'-hydroxychalcones, dichloromethane (DCM) favors the formation of dihydrochalcones, while ethanol can promote complete reduction to the 1,3-diarylpropane.[6]
Table 1: Performance of Pd/C under Various Conditions for Dihydrochalcone Synthesis
Raney Nickel is a sponge-like, high-surface-area nickel catalyst that is highly active and significantly more cost-effective than palladium.
Why it Works: Raney Ni is a powerful hydrogenating agent capable of reducing a wide variety of functional groups, including alkenes, alkynes, and carbonyls.[16][17] Its high activity allows for reactions to proceed under relatively mild conditions.
Performance Insights:
While highly active, Raney Ni can be less selective than Pd/C, sometimes leading to over-reduction if conditions are not carefully controlled. It is crucial to handle Raney Ni with care, as it is often stored as a slurry in water or ethanol and can be pyrophoric when dry.[18] Its activity is highly dependent on its preparation method.[16]
Table 2: Representative Performance of Raney Nickel
Catalyst
Hydrogen Source
Solvent
Pressure
Temp.
Typical Use
Notes
Reference
Raney Ni
H₂
Ethanol
1-50 psi
RT
General alkene hydrogenation
Highly active, may require optimization for selectivity.
Homogeneous catalysts offer exquisitely high selectivity due to their well-defined, single-site active centers.
Why it Works: Ligands attached to the metal center can be tailored to create a specific steric and electronic environment, allowing for precise control over substrate binding and reactivity. This often enables highly chemoselective reductions under very mild conditions.[19]
Performance Insights:
Complexes of rhodium and manganese have shown excellent performance in the selective hydrogenation of α,β-unsaturated ketones.[20][21] For example, specific rhodium-phosphine complexes can achieve near-perfect selectivity for the C=C bond.[20] However, the cost of these catalysts and the need for product purification to remove metal residues are significant drawbacks for large-scale synthesis.[10]
Biocatalysts: The Green Chemistry Approach
Whole-cell microorganisms, particularly yeasts like Yarrowia lipolytica, can serve as highly efficient and selective biocatalysts.[1][4]
Why it Works: Specific enzymes (reductases) within the microorganisms are naturally evolved to perform reductions with exceptional chemo- and stereoselectivity under mild, aqueous conditions.[1][22]
Performance Insights:
Biotransformations offer an environmentally friendly alternative to traditional chemical synthesis.[22] Studies have shown that yeast strains can convert various chalcones to their corresponding dihydrochalcones with high efficiency and often with >99% selectivity.[1][4] The primary limitations are typically lower substrate concentrations, longer reaction times (hours to days), and the need for downstream processing to isolate the product from the culture medium.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for laboratory synthesis.
Protocol 1: Selective Synthesis of Dihydrochalcone via Catalytic Transfer Hydrogenation (CTH)
This method is highly reliable, avoids the use of pressurized hydrogen gas, and is generally very selective.[13][14]
Materials:
Chalcone (1.0 eq)
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
Ammonium Formate (HCO₂NH₄) (5-10 eq)
Methanol (Anhydrous)
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Celite or glass wool for filtration
Procedure:
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chalcone (1.0 eq) and ammonium formate (5-10 eq).
Solvent Addition: Add anhydrous methanol to the flask (concentration approx. 0.1-0.2 M).
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the mixture. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry, though it is typically handled as a water-wet paste.
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) with vigorous stirring. The reaction is typically complete within 20-60 minutes.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite or a pipette plugged with glass wool to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol.
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer is then washed, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude dihydrochalcone.
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol uses pressurized hydrogen and requires appropriate safety equipment.
Materials:
Chalcone (1.0 eq)
Raney® Nickel (approx. 5-10% by weight of substrate)
Ethanol (Anhydrous)
Hydrogenation vessel (e.g., Parr shaker or autoclave)
Hydrogen gas source
Procedure:
Catalyst Preparation: If using a commercial slurry, carefully decant the storage solvent (water) and wash the Raney Ni catalyst with anhydrous ethanol multiple times under an inert atmosphere.[18] Caution: Raney Ni is pyrophoric when dry. Always keep it solvent-wet.
Setup: In a suitable hydrogenation vessel, dissolve the chalcone in anhydrous ethanol.
Catalyst Addition: Under an inert atmosphere (e.g., argon), add the prepared Raney Ni slurry to the reaction mixture.
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and purge with hydrogen gas three times to remove all air.
Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm or 15-50 psi) and begin vigorous stirring or shaking at room temperature.
Monitoring: Monitor the reaction by hydrogen uptake or by periodically sampling and analyzing via TLC/GC-MS.
Workup: Once the reaction is complete, carefully vent the excess hydrogen. Purge the vessel with an inert gas.
Isolation: Filter the reaction mixture through Celite to remove the catalyst. Caution: The filter cake must be kept wet to prevent ignition. Rinse the filter cake with ethanol.
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product as described in Protocol 1.
Caption: Standard workflow for a catalytic hydrogenation experiment.
Conclusion and Recommendations
The synthesis of dihydrochalcones via catalytic hydrogenation is a well-established and efficient process. The optimal choice of catalyst depends on the specific project goals, including scale, cost, desired purity, and available equipment.
Summary of Recommendations:
For Versatility and Reliability:Pd/C with ammonium formate is the recommended starting point for most applications. It is highly selective, operationally simple, fast, and avoids the hazards of pressurized hydrogen gas.[13]
For Cost-Effectiveness at Scale:Raney Nickel is a powerful and economical option, though it requires careful handling and optimization to ensure high selectivity.
For Maximum Selectivity/Asymmetric Synthesis:Homogeneous catalysts are unparalleled in precision but are often reserved for high-value targets where cost and catalyst removal are secondary concerns.
For a Green Chemistry Approach:Biocatalysis using yeast offers an excellent, highly selective method that aligns with sustainability goals, particularly for food and pharmaceutical applications where "natural" processes are valued.[1][4]
Future developments will likely focus on creating more sustainable heterogeneous catalysts based on earth-abundant metals, further bridging the gap between the cost-effectiveness of traditional catalysts and the high selectivity of homogeneous systems.[21]
References
Molecules. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. [Link]
European Journal of Organic Chemistry. Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones: A Simple Solution to the Total Synthesis of Bussealins. [Link]
Green Chemistry. Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. [Link]
ResearchGate. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. [Link]
ResearchGate. Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC). [Link]
MDPI. Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. [Link]
MDPI. Catalytic Hydrogenation Reaction of Naringin-Chalcone. Study of the Electrochemical Reaction. [Link]
University of Toronto. Homogeneous vs Heterogeneous Catalysts. [Link]
National Center for Biotechnology Information. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. [Link]
ResearchGate. Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. [Link]
MDPI. Highly Effective, Regiospecific Hydrogenation of Methoxychalcone by Yarrowia lipolytica Enables Production of Food Sweeteners. [Link]
Google Patents. Synthesis method of hesperetin dihydrochalcone.
ResearchGate. Selective hydrogenation of model alpha,beta-unsaturated ketones. [Link]
ResearchGate. Dihydrochalcones as Antitumor Agents | Request PDF. [Link]
MDPI. Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. [Link]
ACS Publications. Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds A Critical Review. [Link]
National Center for Biotechnology Information. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. [Link]
A Comparative Guide to the Elemental and Spectroscopic Characterization of 3-(4-Chlorophenyl)-4'-methoxypropiophenone
For Researchers, Scientists, and Drug Development Professionals Introduction The precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their synthetic intermediates are corn...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their synthetic intermediates are cornerstones of drug development and quality control. 3-(4-Chlorophenyl)-4'-methoxypropiophenone, with the molecular formula C₁₆H₁₅ClO₂, serves as a critical building block in medicinal chemistry. Its molecular structure, characterized by a central propiophenone core with a 4-chlorophenyl and a 4'-methoxyphenyl substituent, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will compare and contrast fundamental and advanced analytical techniques, providing the theoretical basis and practical protocols for each.
Core Analytical Techniques: A Comparative Overview
A comprehensive analysis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone relies on a suite of orthogonal analytical techniques. Each method provides unique and complementary information regarding the compound's elemental composition, structural integrity, and purity.
Lower sensitivity compared to mass spectrometry. Requires higher sample concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds and their identification based on mass-to-charge ratio and fragmentation patterns.
High sensitivity and selectivity for volatile and semi-volatile compounds. Provides molecular weight and structural information.
Requires the analyte to be thermally stable and volatile.
High-Performance Liquid Chromatography (HPLC)
Separation, quantification, and purification of non-volatile and thermally labile compounds.
Versatile for a wide range of compounds. High-resolution separation.
Does not inherently provide structural information without a mass spectrometer detector.
Elemental Analysis: The Foundation of Purity
Elemental analysis by combustion is a fundamental technique to confirm the empirical formula of a synthesized compound. For 3-(4-Chlorophenyl)-4'-methoxypropiophenone (C₁₆H₁₅ClO₂), the theoretical elemental composition provides a benchmark against which the purity of a sample can be assessed.
Theoretical Elemental Composition:
Element
Atomic Mass
Number of Atoms
Total Mass
Percentage
Carbon (C)
12.011
16
192.176
70.01%
Hydrogen (H)
1.008
15
15.120
5.51%
Chlorine (Cl)
35.453
1
35.453
12.91%
Oxygen (O)
15.999
2
31.998
11.65%
Total
274.747
100.00%
Note: Molecular weight computed by PubChem is 274.74 g/mol .[1]
Experimental Protocol: Combustion Analysis
Sample Preparation: Accurately weigh 2-3 mg of the dried and purified 3-(4-Chlorophenyl)-4'-methoxypropiophenone into a tin capsule.
Instrumentation: Utilize a calibrated CHNS/O elemental analyzer.
Analysis: The sample is combusted at high temperature (typically >900°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, etc.) are separated by a chromatographic column and quantified by a thermal conductivity detector.
Data Interpretation: Compare the experimentally determined percentages of C and H to the theoretical values. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques provide detailed insights into the functional groups and the overall structure of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in 3-(4-Chlorophenyl)-4'-methoxypropiophenone.
Expected Characteristic IR Absorption Bands:
Wavenumber (cm⁻¹)
Functional Group
~3050-3000
Aromatic C-H stretch
~2950-2850
Aliphatic C-H stretch (from the propiophenone ethyl group)
~1680
C=O stretch (aromatic ketone)
~1600, ~1500
Aromatic C=C stretch
~1250
C-O stretch (aryl ether)
~1100-1000
C-Cl stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Predicted Chemical Shifts and Splitting Patterns
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic (4'-methoxyphenyl)
7.9-8.1
Doublet
2H
Aromatic (4'-methoxyphenyl)
6.9-7.1
Doublet
2H
Aromatic (4-chlorophenyl)
7.2-7.4
Multiplet
4H
-OCH₃
~3.9
Singlet
3H
-CH₂- (adjacent to C=O)
~3.3
Triplet
2H
-CH₂- (adjacent to phenyl)
~3.1
Triplet
2H
¹³C NMR: Predicted Chemical Shifts
Carbon
Predicted Chemical Shift (δ, ppm)
C=O
~198
Aromatic (quaternary)
164, 140, 132, 129
Aromatic (CH)
130, 129, 128, 114
-OCH₃
~55
-CH₂- (adjacent to C=O)
~38
-CH₂- (adjacent to phenyl)
~30
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence on a 400 MHz or higher field NMR spectrometer.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Chromatographic Methods: Purity Assessment and Quantitative Analysis
Chromatographic techniques are indispensable for separating the target compound from impurities and for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. 3-(4-Chlorophenyl)-4'-methoxypropiophenone is amenable to GC-MS analysis.
Expected GC-MS Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 274 (and a characteristic M+2 peak at m/z 276 due to the ³⁷Cl isotope). Key fragment ions would likely arise from cleavage adjacent to the carbonyl group (α-cleavage), a characteristic pathway for ketones.
m/z 135: [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) - likely the base peak.
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC-MS.
Comparison of GC-MS and HPLC for the Analysis of 3-(4-Chlorophenyl)-4'-methoxypropiophenone:
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC)
Principle
Separation based on volatility and interaction with a stationary phase, followed by mass analysis.
Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Applicability
Suitable for volatile and thermally stable compounds.
Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Sensitivity
Generally very high, especially in selected ion monitoring (SIM) mode.
Sensitivity depends on the detector (e.g., UV, MS). HPLC-MS can be very sensitive.
Structural Information
Provides detailed structural information from fragmentation patterns.
UV detection provides limited structural information. An MS detector is required for detailed structural data.
Quantification
Good for quantitative analysis, especially with the use of an internal standard.
Excellent for quantitative analysis, widely used in quality control.
Experimental Protocol: GC-MS
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
GC Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Injector Temperature: 250 °C.
Oven Program: Start at a lower temperature (e.g., 100 °C), and ramp up to a higher temperature (e.g., 280 °C).
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Workflow and Data Integration
A robust analytical workflow for the characterization of 3-(4-Chlorophenyl)-4'-methoxypropiophenone involves the integration of data from multiple techniques to build a comprehensive profile of the compound.
Caption: Integrated workflow for the comprehensive characterization of 3-(4-Chlorophenyl)-4'-methoxypropiophenone.
Conclusion
The thorough characterization of 3-(4-Chlorophenyl)-4'-methoxypropiophenone is paramount for its application in research and drug development. A multi-technique approach, as outlined in this guide, provides a self-validating system for confirming the compound's identity, structure, and purity. Elemental analysis serves as the fundamental check of the molecular formula. IR spectroscopy offers a rapid screen for key functional groups. NMR spectroscopy provides the definitive structural elucidation, while chromatographic methods like GC-MS and HPLC are essential for purity assessment and quantification. By understanding the strengths and limitations of each technique and integrating the data, researchers can ensure the quality and integrity of this important chemical intermediate.
References
PubChem. 3-(4-Chlorophenyl)-4'-methoxypropiophenone. National Center for Biotechnology Information. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
[1] Executive Summary & Chemical Context[2][3][4][5][6] As researchers, we often treat disposal as a janitorial afterthought.[1] However, for halogenated intermediates like 3-(4-Chlorophenyl)-4'-methoxypropiophenone , im...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context[2][3][4][5][6]
As researchers, we often treat disposal as a janitorial afterthought.[1] However, for halogenated intermediates like 3-(4-Chlorophenyl)-4'-methoxypropiophenone , improper disposal is not just a compliance violation—it is a direct threat to laboratory safety and environmental integrity.[1]
This compound belongs to the halogenated aromatic ketone class.[1] Its chlorine substituent fundamentally dictates its waste stream.[1] Unlike standard organic waste, this compound releases acidic hydrogen chloride (HCl) gas upon incineration.[1] Consequently, it requires specialized high-temperature incineration with caustic scrubbing.[1] Mixing this with non-halogenated waste streams can damage standard incinerators and result in severe regulatory fines.[1]
This guide provides a self-validating protocol to ensure you handle this compound with the precision required by its chemistry.
Hazard Identification & Classification
Before disposal, you must validate the material's state.[1] Treat 3-(4-Chlorophenyl)-4'-methoxypropiophenone as a Hazardous Chemical Waste under RCRA guidelines.[1]
Keep away from nitric acid or perchlorates in waste.[1]
The "Halogen Rule" (Critical Logic)
The most common error in disposing of this compound is misclassification. You must adhere to the Halogen Rule :
If a molecule contains any Fluorine, Chlorine, Bromine, or Iodine atoms, the entire waste mixture is classified as Halogenated .[1][5]
Why this matters:
Non-halogenated waste (e.g., Acetone, Ethanol) is often used as fuel blending for cement kilns.[1] If you introduce 3-(4-Chlorophenyl)-4'-methoxypropiophenone into a non-halogenated drum, the combustion process produces corrosive acid gases that can destroy the kiln's lining.[1] This "poisoning" of the waste stream can cost your institution thousands of dollars in re-classification fees.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)
Use this for expired shelf stock, spill cleanup debris, or contaminated weighing boats.[1]
Use this for reaction byproducts where the compound is dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate).
Solvent Compatibility Check:
If dissolved in DCM/Chloroform : Pour directly into the Halogenated Waste carboy.[1]
If dissolved in Acetone/Methanol : Because the solute contains Chlorine, the ENTIRE solution is now Halogenated Waste .[1] Do NOT pour into the Non-Halogenated (Flammable) carboy.[1]
pH Verification: Ensure the solution pH is between 5 and 9. If the reaction used strong acids, neutralize carefully with Sodium Bicarbonate before adding to the waste carboy to prevent drum pressurization.
Transfer: Funnel the liquid into the carboy inside a fume hood. Leave at least 10% headspace to allow for expansion.[1]
Secondary Containment: Ensure the carboy sits in a secondary tray capable of holding 110% of the container's volume.
The "P-List" Check: This chemical is generally not P-listed (acutely toxic), but verify against your specific facility's list.[1]
Triple Rinse: Rinse the bottle three times with a small volume of a compatible solvent (e.g., acetone).[1]
Rinsate Disposal: Pour the rinsate into the Halogenated Waste container (Protocol B).[1]
Defacing: Cross out the label and write "EMPTY."[1]
Disposal: Place the uncapped bottle in the glass trash or recycling, depending on local policy.
Visual Workflows
Figure 1: Waste Segregation Decision Tree
Use this logic flow to prevent cross-contamination of waste streams.
Caption: Decision logic for segregating 3-(4-Chlorophenyl)-4'-methoxypropiophenone waste. Note that even in non-halogenated solvents, the presence of the solute mandates a Halogenated waste stream.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of an accidental release.
Caption: Operational workflow for managing minor laboratory spills of the target compound.
Regulatory References & Authority
All procedures above are grounded in federal regulations regarding the management of hazardous waste.
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][7]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[1]
Source:
U.S. Environmental Protection Agency (EPA). Management of Halogenated Solvents.[1]
Personal protective equipment for handling 3-(4-Chlorophenyl)-4'-methoxypropiophenone
Executive Summary & Hazard Context[1][2][3][4][5][6][7][8][9] 3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS: 111302-55-7) is a halogenated dihydrochalcone derivative, primarily utilized as a key intermediate in the syn...
3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS: 111302-55-7) is a halogenated dihydrochalcone derivative, primarily utilized as a key intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin).[1][2]
While often categorized under generic "irritant" protocols, its specific structural features—a chlorinated aromatic ring coupled with a ketone backbone—dictate a more rigorous safety approach than standard organic solids. The primary risks are respiratory sensitization from dust inhalation and dermal absorption leading to chloracnegenic-like irritation or sensitization upon repeated exposure.[1]
The Golden Rule: Treat this compound as a potent sensitizer. The goal is zero skin contact and zero inhalation of particulates.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the "Why." This compound presents specific H-Code risks that drive our protection strategy.
Hygiene: Rigorous hand washing post-doffing; no food/drink in the lab.
*Note: H302 is applied based on the precautionary principle for halogenated aromatic ketones where specific LD50 data may be limited.[2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the pure solid and standard reaction solutions .[1]
Hand Protection Strategy
Scientific Rationale: While nitrile is excellent for solids, the ketone moiety in this molecule can facilitate permeation if the substance is dissolved in low-molecular-weight ketones (e.g., acetone).[1][2]
Parameter
Recommendation
Technical Justification
Material
Nitrile Rubber (Accelerator-free preferred)
Provides superior chemical resistance to aromatic chlorides compared to latex.[1][2]
Thickness
Minimum 0.11 mm (4-5 mil)
Thin enough for dexterity (weighing), thick enough to prevent abrasion breakthrough.[1][2]
Configuration
Double Gloving
Outer: Standard Nitrile (changed immediately upon splash).[1] Inner: Extended cuff Nitrile (tucked under lab coat).[1]
Incompatibility
Latex (Natural Rubber)
DO NOT USE. Latex degrades rapidly against halogenated aromatics and offers poor protection against organic solvents used in workup.[1]
Respiratory & Eye Protection[1][3][7]
Primary Barrier (Engineering Control): Chemical Fume Hood operating at face velocity 80–100 fpm.[1]
Secondary Barrier (PPE):
Eyes: Chemical Splash Goggles (Indirect Vented).[1] Why? Fine organic powders can bypass the side-gaps of safety glasses via electrostatic attraction.[1]
Respiratory (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) half-face respirator .[1][2] A standard N95 is insufficient for long-duration exposure to sensitizing organic dusts.[1]
Body Protection[9]
Lab Coat: 100% Cotton or Nomex/Kevlar blend.[1] Avoid synthetic blends (polyester) which can melt into skin if a flammable solvent fire occurs during the reaction phase.[1]
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.[1]
Decision Logic for PPE Selection
Visualizing the decision process ensures the correct gear is chosen based on the state of matter.
Figure 1: PPE Selection Decision Tree.[1][2] Note the specific divergence for ketone-based solvents due to permeation risks.[1][2]
Operational Protocol: Step-by-Step Handling
This protocol integrates safety into the experimental workflow.[1]
Phase 1: Preparation
Verify Engineering Controls: Check the fume hood flow monitor. Ensure the sash is at the working height.
Glove Integrity Check: Perform a "pneumatic test" on your nitrile gloves (trap air and squeeze) to check for pinholes before donning.[1]
Static Control: This powder is organic and likely electrostatic. Use an anti-static gun or ionizer bar inside the hood to prevent powder "jumping" during weighing, which reduces aerosolization.[1]
Phase 2: Weighing & Transfer[10]
Tare First: Place the weighing boat in the balance, tare it, then remove it to the hood to add the solid. Never add solid to a balance located outside the hood. [1][2]
The "Transfer Tunnel": When moving the solid from the weighing boat to the reaction flask, use a wide-mouth powder funnel.[1]
Rinse Immediately: Once the solid is in the flask, immediately rinse the funnel and weighing boat with the reaction solvent (e.g., Methanol or DCM) to trap residual dust into the liquid phase.
Phase 3: Cleanup & Decontamination[7][10]
Solvent Wipe: Wipe down the balance area and hood surface with a paper towel soaked in ethanol or isopropanol.
Doffing Sequence:
Wash outer gloves with soap/water before removing.[1]
Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]
Emergency Response & Disposal
Accidental Exposure[5][12]
Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes.[4][5] Do not use organic solvents (ethanol/acetone) to clean skin; this drives the chemical deeper into the dermis.[1]
Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.[1] Seek medical attention immediately.
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]
Waste Disposal[4][11]
Classification: This material is a Halogenated Organic Waste .[1]
Segregation: Do not mix with non-halogenated solvents (like pure acetone or methanol) if your facility separates them, as halogenated waste requires high-temperature incineration (1100°C+) to prevent dioxin formation.[1][2]
Labeling: Clearly tag waste containers with "Contains Halogenated Organics: 3-(4-Chlorophenyl)-4'-methoxypropiophenone".
References
PubChem. (n.d.).[1][6] 3-(4-Chlorophenyl)-4'-methoxypropiophenone (Compound).[1][2][7][6][8] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one.[1][2] Retrieved October 26, 2023, from [Link][1]